BPI-15086
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H33ClN8O4 |
|---|---|
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
N-[5-[[5-chloro-4-[2-[2-(dimethylamino)-2-oxoacetyl]anilino]pyrimidin-2-yl]amino]-4-methoxy-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H33ClN8O4/c1-6-25(39)32-21-15-22(24(42-5)16-23(21)38-13-11-37(4)12-14-38)34-29-31-17-19(30)27(35-29)33-20-10-8-7-9-18(20)26(40)28(41)36(2)3/h6-10,15-17H,1,11-14H2,2-5H3,(H,32,39)(H2,31,33,34,35) |
InChI-Schlüssel |
VMFMUJZRXZXYAH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BPI-15086: A Technical Overview of a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Betta Pharmaceuticals Co., Ltd.[1] It is designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and relevant experimental methodologies for this compound.
Core Mechanism of Action
This compound functions as an ATP-competitive, irreversible inhibitor of the EGFR kinase.[1] Its primary mechanism involves specifically binding to the ATP-binding site of the EGFR T790M mutant protein. This covalent and irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2]
Signaling Pathway
The binding of this compound to the mutated EGFR prevents the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways, when constitutively activated by EGFR mutations, are critical for cancer cell growth and survival. By inhibiting these signals, this compound induces cell death in tumor cells harboring the EGFR T790M mutation.
References
BPI-15086: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in oncology research and drug development.
Chemical Structure and Physicochemical Properties
This compound is an orally available, irreversible, mutant-selective inhibitor of EGFR.[1] The chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
While a definitive publicly available IUPAC name and structure diagram from a primary publication are not readily accessible, the structure is available from commercial suppliers. Based on available information, this compound belongs to the class of pyrimidine (B1678525) derivatives, a common scaffold for EGFR inhibitors.
Physicochemical Properties:
Specific experimental data on properties such as melting point and solubility are not widely published. The following table summarizes available information.
| Property | Value | Source |
| CAS Number | 1644502-33-9 | [2] |
| Molecular Formula | Not explicitly stated in reviewed sources | - |
| Molecular Weight | Not explicitly stated in reviewed sources | - |
| Solubility | Soluble in DMSO | Implied by in vitro assay descriptions |
| Physical State | Solid (as oral tablet formulation) | [3] |
Mechanism of Action
This compound is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation.[3] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[3]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[3] Its irreversible binding to the mutant EGFR prevents downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of cancer cells harboring these mutations.[4]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Preclinical and Clinical Data
In Vitro Kinase Inhibition
Preclinical studies have demonstrated the selective inhibitory activity of this compound against EGFR T790M mutant kinase compared to wild-type (WT) EGFR.
| Target | IC₅₀ (nM) | Selectivity (WT/T790M) |
| EGFR T790M | 15.7 | ~30-fold |
| Wild-Type EGFR | 503 | - |
Data sourced from a phase I clinical trial publication, citing unpublished preclinical data.[3]
Pharmacokinetics in Humans
A phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC provided key pharmacokinetic parameters for this compound.[3]
| Parameter | Value (at 300 mg qd, steady state) |
| Cₘₐₓ,ₛₛ (ng/mL) | 924 |
| Tₘₐₓ,ₛₛ (h) | 2.02 - 3.00 |
| t₁/₂,ₛₛ (h) | 4.78 - 9.84 |
| CLₛₛ/F (L/h) | 49.3 - 166 |
| Vz/F (L) | 556 - 3830 |
| Accumulation Ratio (Rac of AUC₀₋₂₄) | 1.04 - 1.60 |
Cₘₐₓ,ₛₛ: Maximum plasma concentration at steady state; Tₘₐₓ,ₛₛ: Time to reach Cₘₐₓ at steady state; t₁/₂,ₛₛ: Elimination half-life at steady state; CLₛₛ/F: Apparent oral clearance at steady state; Vz/F: Apparent volume of distribution.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.
EGFR Kinase Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against specific EGFR kinase variants.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, recombinant human EGFR (either wild-type or T790M mutant) is pre-incubated with the various concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate.
-
Signal Detection: The reaction progress, often measured by the amount of ADP produced (which corresponds to kinase activity), is monitored using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a suitable curve-fitting model.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Human NSCLC cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: A cell viability reagent (such as MTT or a luminescent ATP-based assay) is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The resulting signal is measured, and the concentration of this compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.
Pharmacokinetic Analysis in Human Plasma
This protocol describes the quantification of this compound in plasma samples from clinical trial participants.
Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.
Methodology:
-
Sample Collection: Blood samples are collected from patients at various time points after administration of this compound.
-
Plasma Separation: Plasma is isolated from the blood samples by centrifugation.
-
Sample Extraction: this compound and an internal standard are extracted from the plasma, typically through protein precipitation with a solvent like acetonitrile.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound is separated from other plasma components on a chromatography column and then detected and quantified by the mass spectrometer.
-
Quantification: The concentration of this compound in each sample is determined by comparing its response to a standard curve prepared with known concentrations of the compound.
Conclusion
This compound is a promising third-generation EGFR-TKI with potent and selective activity against the T790M resistance mutation. The available preclinical and phase I clinical data demonstrate its potential as a therapeutic agent for NSCLC. This guide provides a foundational understanding of its chemical and biological properties, which can inform further research and development efforts.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
BPI-15086: A Technical Guide for Researchers and Drug Development Professionals
Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions as an ATP-competitive irreversible inhibitor, demonstrating high selectivity for the EGFR T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small-cell lung cancer (NSCLC).[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, downstream signaling effects, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound selectively and irreversibly binds to the ATP-binding site of the EGFR kinase domain, particularly in EGFR mutants harboring the T790M "gatekeeper" mutation.[1][3] This covalent modification prevents the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[3]
Signaling Pathways
The inhibition of EGFR by this compound blocks multiple downstream signaling cascades. The primary pathway affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of EGFR prevents the activation of PI3K, which in turn leads to decreased phosphorylation of AKT and its downstream effector, mTOR. A key substrate of the mTORC1 complex is the S6 kinase (S6K), whose phosphorylation is a common indicator of mTORC1 activity. By inhibiting this pathway, this compound effectively curtails the pro-survival signals within cancer cells.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| EGFR T790M | 15.7[1] |
| Wild-Type EGFR | 503[1] |
Table 2: Phase I Clinical Trial Pharmacokinetic Parameters (Single Dose)
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 25 | 24.6 | 283 | 1.97 | 9.91 |
| 50 | 58.7 | 684 | 2.00 | 11.2 |
| 100 | 123 | 1510 | 3.00 | 12.5 |
| 200 | 295 | 3680 | 4.02 | 13.8 |
| 300 | 436 | 5890 | 3.00 | 14.1 |
| Data from a phase I study in patients with EGFR T790M-mutated NSCLC.[1] |
Table 3: Phase I Clinical Trial Efficacy
| Metric | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 17.7% | 3.8% - 43.4% |
| Disease Control Rate (DCR) | 47.1% | 23.0% - 72.2% |
| Data from a phase I study in patients with EGFR T790M-mutated NSCLC.[1][2] |
Experimental Protocols
In Vitro EGFR Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human EGFR T790M, a generic tyrosine kinase substrate, and ATP in kinase assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the EGFR T790M enzyme, the substrate, and the various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse xenograft model.
Methodology:
-
Cell Culture and Implantation: Culture a human NSCLC cell line harboring the EGFR T790M mutation (e.g., NCI-H1975). Harvest the cells and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD-SCID).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
Treatment Administration: Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure the tumor volume using calipers and the body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint and Analysis: Terminate the study when the tumors in the control group reach a predetermined size or after a fixed duration of treatment. Excise the tumors and measure their weight. Analyze the tumor growth inhibition and assess any treatment-related toxicities.
Pharmacokinetic Analysis in Patients
This protocol provides a high-level overview of the methodology used in the Phase I clinical trial to assess the pharmacokinetic profile of this compound.[1]
Methodology:
-
Study Design: A dose-escalation study design (e.g., 3+3) is employed where cohorts of patients receive escalating doses of this compound.[1][2]
-
Drug Administration: Patients receive a single oral dose of this compound on day 1, followed by continuous daily dosing.[1]
-
Blood Sampling: Serial blood samples are collected at predefined time points after both the single dose and at steady-state during continuous dosing.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
References
BPI-15086: A Deep Dive into its Selectivity for T790M-Mutant versus Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core selectivity profile of BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is an orally available, ATP-competitive, and irreversible inhibitor designed to target the T790M resistance mutation in non-small-cell lung cancer (NSCLC), while minimizing activity against wild-type (WT) EGFR.[1][2][3][4] This selectivity is a hallmark of third-generation EGFR-TKIs, aiming to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[5][6]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for the T790M mutant over wild-type EGFR has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values from kinase assays provide a direct measure of the drug's potency against each form of the enzyme.
| Target | IC50 (nM) | Selectivity (WT/T790M) |
| EGFR T790M | 15.7 | ~32-fold |
| EGFR Wild-Type | 503 |
Data from preclinical studies mentioned in a phase I clinical trial publication.[3]
This approximate 32-fold selectivity highlights the targeted nature of this compound for the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][5]
Experimental Protocols
While the specific, detailed protocols from the preclinical development of this compound are proprietary and noted as unpublished data[3], a representative biochemical kinase assay protocol for determining IC50 values of an EGFR inhibitor is outlined below. This is based on established methodologies like the LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.[7][8]
Representative Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of this compound against wild-type and T790M-mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR (wild-type) and EGFR (T790M) kinase domains.
-
This compound (serially diluted).
-
ATP (Adenosine triphosphate).
-
A suitable substrate (e.g., a poly-GT peptide).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, BSA, DTT).
-
Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ Eu-labeled antibody and tracer).
-
384-well assay plates.
-
Plate reader capable of luminescence or fluorescence resonance energy transfer (FRET) detection.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Enzyme and Substrate Preparation: The EGFR kinase (either wild-type or T790M mutant) and the substrate/ATP mix are prepared in the kinase assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or a DMSO control to the wells of the 384-well plate.
-
Add the EGFR enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (in the case of ADP-Glo™) or the displacement of a fluorescent tracer (in the case of a binding assay like LanthaScreen™).
-
For an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based luminescent signal.[8]
-
For a LanthaScreen™ assay, a europium-labeled antibody and a fluorescently labeled tracer that binds to the ATP site are used. Inhibition is measured by a decrease in FRET signal as the inhibitor displaces the tracer.[7]
-
-
Data Analysis:
-
The raw data (luminescence or FRET signal) is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the EGFR kinase activity.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a biochemical kinase inhibition assay.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betapharma.com [betapharma.com]
- 6. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
BPI-15086 Target Validation in Lung Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of non-small-cell lung cancer (NSCLC). This compound is designed to specifically address acquired resistance to earlier-generation EGFR-TKIs, a significant challenge in the clinical management of NSCLC.
Executive Summary
This compound is an orally available, ATP-competitive, and irreversible inhibitor of the EGFR T790M mutation.[1][2] This mutation is the most common mechanism of acquired resistance in NSCLC patients who initially respond to first- or second-generation EGFR-TKIs.[2] Preclinical and clinical data have demonstrated the selective and potent activity of this compound against EGFR T790M-mutated lung cancer cells, validating its therapeutic potential. This document details the molecular target, mechanism of action, preclinical efficacy, and clinical trial results of this compound, along with the experimental protocols used for its validation.
Molecular Target: EGFR T790M
The primary molecular target of this compound is the T790M mutant of the epidermal growth factor receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive signaling and tumor growth. The T790M "gatekeeper" mutation, a substitution of threonine with methionine at position 790 of the EGFR kinase domain, confers resistance to first- and second-generation EGFR-TKIs by increasing the receptor's affinity for ATP.[4]
Mechanism of Action
This compound is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR T790M mutant kinase domain.[2] This covalent modification prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[4] The result is the induction of apoptosis and the inhibition of proliferation in cancer cells harboring the EGFR T790M mutation.[1][4] A key feature of this compound is its selectivity for the T790M mutant over wild-type EGFR, which is intended to minimize off-target effects and improve the therapeutic window.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Parameter | EGFR T790M | Wild-Type EGFR | Selectivity Ratio (WT/T790M) |
| IC50 | 15.7 nM | 503 nM | ~32-fold |
| Data from preclinical kinase assays.[2] |
Table 2: Phase I Clinical Trial Efficacy of this compound in T790M+ NSCLC Patients
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 17.7% | 3.8% to 43.4% |
| Disease Control Rate (DCR) | 47.1% | 23.0% to 72.2% |
| Data from a Phase I, single-arm, multicenter study in patients with EGFR T790M-mutated advanced NSCLC.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR T790M and wild-type EGFR.
Methodology:
-
Recombinant human EGFR T790M and wild-type EGFR proteins are used.
-
The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the respective EGFR protein and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative activity of this compound in lung cancer cell lines.
Methodology:
-
Lung cancer cell lines with and without the EGFR T790M mutation are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 values for cell growth inhibition are determined from the dose-response curves.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human lung cancer cells harboring the EGFR T790M mutation are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis, such as western blotting for target engagement.
Visualizations
Signaling Pathways
Caption: this compound inhibits EGFR T790M, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for this compound target validation.
Conclusion
The collective preclinical and clinical evidence strongly supports the validation of EGFR T790M as the primary target of this compound in lung cancer cells. This compound has demonstrated selective and potent inhibition of the T790M mutant, leading to anti-tumor activity in relevant models and in patients with advanced, resistant NSCLC.[2][5] Further clinical development is warranted to fully establish the therapeutic role of this compound in the management of EGFR T790M-positive NSCLC.[2][5]
References
- 1. Facebook [cancer.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 5. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
BPI-15086: An In-depth Technical Guide on Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation, orally active and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets the EGFR T790M resistance mutation. This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This compound is designed to inhibit the constitutively active EGFR signaling pathway driven by this mutation, thereby leading to the suppression of tumor growth and proliferation. While detailed preclinical data on the specific downstream signaling effects of this compound are limited in publicly available literature, this guide synthesizes the known mechanism of action and the expected effects on key signaling cascades based on its classification as a third-generation EGFR-TKI.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the EGFR, which is the critical first step in the activation of downstream signaling pathways. By inhibiting EGFR phosphorylation, this compound prevents the recruitment and activation of downstream effector proteins, ultimately leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Quantitative Data: In Vitro Potency
Preclinical studies have demonstrated the potency and selectivity of this compound against the EGFR T790M mutation. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below. It is important to note that much of the detailed preclinical data has been cited as "unpublished" in the primary clinical trial literature.
| Target | IC50 (nM) | Fold Selectivity (WT/T790M) |
| EGFR T790M | 15.7 | ~32x |
| Wild-Type EGFR | 503 | 1 |
Data sourced from a Phase I clinical trial of this compound. The specific experimental protocols for these assays are not publicly available.
Expected Downstream Signaling Effects
The inhibition of EGFR phosphorylation by this compound is anticipated to modulate several key downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
MAPK Pathway
The MAPK pathway is a central regulator of cell proliferation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of Ras. Ras, in turn, activates a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression. By inhibiting the initial EGFR phosphorylation, this compound is expected to lead to a dose-dependent decrease in the phosphorylation of MEK and ERK.
PI3K/AKT Pathway
The PI3K/AKT pathway is crucial for cell survival and inhibition of apoptosis. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger to activate AKT (also known as protein kinase B). Activated AKT phosphorylates a variety of downstream targets that promote cell survival, cell growth, and proliferation, while inhibiting pro-apoptotic proteins. Inhibition of EGFR by this compound is expected to result in the reduced phosphorylation and activation of AKT.
Visualizing the Signaling Cascade and Experimental Workflow
EGFR Downstream Signaling Pathways
Caption: EGFR signaling pathways inhibited by this compound.
Hypothetical Experimental Workflow for Assessing Downstream Signaling
Caption: A typical workflow for analyzing protein phosphorylation.
Experimental Protocols
While specific protocols for this compound preclinical studies are not publicly available, the following are generalized methodologies commonly used to assess the downstream signaling effects of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975) harboring the EGFR T790M mutation in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Culture and Treatment: Seed EGFR T790M mutant NSCLC cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound is a potent and selective third-generation EGFR-TKI that targets the T790M resistance mutation. Its mechanism of action involves the irreversible inhibition of EGFR phosphorylation, which is expected to lead to the downregulation of key downstream signaling pathways, including the MAPK and PI3K/AKT cascades. This ultimately results in the inhibition of cancer cell proliferation and survival. While the publicly available data on the specific downstream signaling effects of this compound is limited, the information presented in this guide provides a comprehensive overview of its expected molecular mechanism and provides a framework for further investigation into its cellular effects. Further publication of preclinical data is necessary to fully elucidate the detailed molecular consequences of this compound treatment.
The Pharmacodynamics of BPI-15086 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Betta Pharmaceuticals Co., Ltd. It is designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacodynamics of this compound, presenting available data on its mechanism of action, efficacy in cancer models, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound functions as an ATP-competitive, irreversible inhibitor of the EGFR tyrosine kinase.[2] It specifically binds to and inhibits the EGFR T790M mutant form, thereby preventing EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[1][2] This targeted inhibition leads to apoptosis in cancer cells harboring the T790M mutation.
Signaling Pathway
This compound targets the EGFR signaling cascade. Upon binding to the mutated EGFR, it blocks the downstream activation of key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell proliferation, survival, and differentiation.
Preclinical Pharmacodynamics
While specific preclinical data for this compound is limited in published literature, we can infer its pharmacodynamic profile from available information and data on similar compounds from the same developer, such as BPI-7711.
In Vitro Kinase Activity
Preclinical studies have demonstrated the selective inhibitory activity of this compound against the EGFR T790M mutation.
| Target | IC50 (nM) | Selectivity (vs. WT EGFR) |
| EGFR T790M | 15.7 | ~30-fold |
| Wild-Type EGFR | 503 | - |
In Vivo Efficacy in Xenograft Models
Due to the limited public data on this compound in vivo studies, data from a structurally similar third-generation EGFR inhibitor from the same company, BPI-7711, is presented as a surrogate to illustrate the expected in vivo pharmacodynamic effects.
| Cancer Model | Dosing Regimen (Oral, QD) | Tumor Growth Inhibition (TGI) | Observations |
| NCI-H1975 (T790M/L858R) | 6.25 mg/kg | Not specified | Significant tumor regression |
| NCI-H1975 (T790M/L858R) | 12.5 mg/kg | Not specified | Significant tumor regression |
| NCI-H1975 (T790M/L858R) | 25 mg/kg | 100% | 100% incidence of complete regressions |
| HCC827 (L858R) | 6.25 mg/kg | Not specified | 100% incidence of complete regressions |
Clinical Pharmacodynamics
A Phase I clinical trial of this compound was conducted in patients with EGFR T790M-mutated advanced NSCLC. This study provided key insights into the safety, tolerability, pharmacokinetics, and efficacy of the drug in a clinical setting.
Patient Response
The study evaluated the objective response rate (ORR) and disease control rate (DCR) in the enrolled patients.
| Metric | Value (95% CI) |
| Objective Response Rate (ORR) | 17.7% (3.8% to 43.4%) |
| Disease Control Rate (DCR) | 47.1% (23.0% to 72.2%) |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for the development of similar targeted therapies, the following protocols can be inferred.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.
Methodology:
-
Recombinant human EGFR (wild-type and T790M mutant) proteins are used.
-
The kinase activity is typically measured using a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
-
This compound is serially diluted and incubated with the kinase and ATP.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Cell-Based Assays
Objective: To assess the effect of this compound on cell proliferation and EGFR signaling in cancer cell lines.
Methodology:
-
Cell Lines: NSCLC cell lines with different EGFR mutation statuses (e.g., NCI-H1975 for T790M/L858R, HCC827 for delE746-A750, and A549 for wild-type) are cultured under standard conditions.
-
Proliferation Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Western Blotting: Cells are treated with this compound for a specified period, followed by lysis. Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against total and phosphorylated EGFR, AKT, and ERK to assess the inhibition of downstream signaling.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: 5-10 million cancer cells (e.g., NCI-H1975) are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally once daily (QD) at various dose levels. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume and body weight are measured 2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Biomarkers: At the end of the treatment period, tumors can be excised for analysis of target engagement and downstream signaling modulation via Western blotting or immunohistochemistry (IHC).
Conclusion
This compound is a potent and selective third-generation EGFR-TKI with demonstrated activity against the T790M resistance mutation in preclinical models and clinical trials. Its pharmacodynamic profile supports its continued development as a therapeutic option for patients with EGFR T790M-mutated NSCLC who have progressed on prior EGFR-TKI therapy. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its pharmacodynamic properties.
References
BPI-15086: A Technical Overview of a Third-Generation EGFR-TKI
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the discovery and development of BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to target the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small-cell lung cancer (NSCLC).
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR-TKIs. However, the efficacy of early-generation TKIs is often limited by the emergence of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.
This compound, developed by Betta Pharmaceuticals Co., Ltd., is an orally available, irreversible, and selective inhibitor of the EGFR T790M mutant kinase.[1] Its development addresses the critical need for effective therapies in patients who have progressed on prior EGFR-TKI treatment due to T790M-mediated resistance.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.[1] It is designed to selectively and irreversibly bind to the mutant EGFR protein, particularly the form containing the T790M resistance mutation. This targeted inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
EGFR Signaling Pathway and this compound Intervention
The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.[2] In EGFR-mutant NSCLC, the kinase is constitutively active, leading to uncontrolled cell proliferation. The T790M mutation confers resistance to first- and second-generation TKIs by increasing the receptor's affinity for ATP. This compound overcomes this by forming a covalent bond with a cysteine residue in the ATP-binding site of the T790M mutant EGFR, leading to irreversible inhibition.
Preclinical Development
In Vitro Kinase Assays
The inhibitory activity of this compound against EGFR T790M and wild-type (WT) EGFR was evaluated in preclinical studies. These assays are crucial for determining the potency and selectivity of the compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR T790M | 15.7 |
| Wild-Type EGFR | 503 |
| Data from a Phase I clinical trial publication, citing unpublished preclinical data.[1] |
The data demonstrates that this compound is approximately 30-fold more selective for the T790M mutant EGFR over the wild-type receptor, suggesting a favorable therapeutic window with potentially fewer side effects related to WT EGFR inhibition.[1]
Experimental Protocol: Representative In Vitro Kinase Assay
While the specific protocol used for this compound is proprietary, a representative luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly employed to determine IC50 values.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of recombinant EGFR T790M and WT EGFR.
Materials:
-
Recombinant human EGFR (T790M mutant and Wild-Type)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a master mix of the substrate and ATP.
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the recombinant EGFR enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP master mix.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract background luminescence (no enzyme control).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Clinical Development: Phase I Trial (NCT02914990)
A Phase I, single-arm, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with EGFR T790M-mutated advanced NSCLC who had progressed on prior EGFR-TKI therapy.[3]
Study Design and Methodology
The study employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD).[3] Patients were enrolled in cohorts and received escalating doses of this compound (25, 50, 100, 200, and 300 mg/day) in 21-day cycles.[3]
Pharmacokinetics
The pharmacokinetic parameters of this compound were assessed after single and multiple doses.
Table 2: Pharmacokinetic Parameters of this compound (Single Dose)
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 25 | 23.9 ± 10.1 | 185 ± 93.6 | 1.97 (1.97-3.93) | 9.91 ± 1.70 |
| 50 | 79.5 ± 25.1 | 639 ± 204 | 2.00 (1.97-4.02) | 10.3 ± 2.45 |
| 100 | 180 ± 62.4 | 1870 ± 865 | 2.02 (2.00-3.98) | 13.0 ± 2.65 |
| 200 | 363 ± 200 | 4410 ± 1920 | 3.98 (2.00-8.00) | 14.1 ± 1.83 |
| 300 | 851 ± 316 | 9880 ± 2620 | 4.02 (3.00-8.00) | 12.3 ± 2.54 |
| Data are presented as mean ± standard deviation, except for Tmax which is median (range).[4] |
Table 3: Pharmacokinetic Parameters of this compound (Multiple Doses at Steady State)
| Dose (mg) | Cmax,ss (ng/mL) | AUC0-t,ss (ng·h/mL) | Tmax,ss (h) |
| 25 | 24.6 ± 10.9 | 196 ± 106 | 2.02 (2.00-3.93) |
| 50 | 85.3 ± 23.3 | 722 ± 223 | 2.03 (2.00-3.98) |
| 100 | 225 ± 105 | 2360 ± 1170 | 3.00 (2.00-3.98) |
| 200 | 443 ± 203 | 5100 ± 2200 | 2.98 (2.00-3.98) |
| 300 | 924 ± 359 | 11400 ± 3290 | 2.98 (2.00-8.00) |
| Data are presented as mean ± standard deviation, except for Tmax,ss which is median (range).[4] |
The results indicate that the Cmax and AUC of this compound increased in a dose-dependent manner. A steady state was reached in plasma after 21 days of multiple doses.[4]
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous quantification of this compound and its main metabolite in human plasma.
Objective: To accurately measure the concentration of this compound in plasma samples from patients in the Phase I trial.
Methodology:
-
Sample Preparation: Plasma samples were extracted using a protein precipitation method.
-
Chromatography: Separation was achieved on an Acquity UPLC BEH C18 column with a gradient elution.
-
Detection: A Sciex 5500 QTRAP® mass spectrometer with positive electrospray ionization was used for detection.
This method demonstrated excellent sensitivity and specificity and was successfully applied to the pharmacokinetic study of this compound.
Safety and Tolerability
This compound was found to be safe and well-tolerated. No adverse events leading to drug discontinuation were observed.
Table 4: Common Treatment-Related Adverse Events (AEs)
| Adverse Event | Grade 1-2 | Grade 3 |
| Nausea | Most Common | - |
| Hypoalbuminemia | Most Common | - |
| Decreased Appetite | Most Common | - |
| Hyperglycemia | - | One patient (300 mg/day) |
| Data from the Phase I clinical trial.[3] |
Efficacy
The preliminary efficacy of this compound was evaluated in the 17 patients enrolled in the safety and full analysis sets.
Table 5: Efficacy of this compound in EGFR T790M-Mutated NSCLC
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 17.7% | 3.8% to 43.4% |
| Disease Control Rate (DCR) | 47.1% | 23.0% to 72.2% |
| Data from the Phase I clinical trial.[3] |
These results demonstrate that this compound has partial effectiveness in patients with advanced T790M-positive NSCLC after previous EGFR-TKI therapy.[4]
Summary and Future Directions
This compound is a third-generation EGFR-TKI that has demonstrated a favorable safety profile, tolerability, and preliminary efficacy in patients with EGFR T790M-mutated NSCLC.[3] Its selective inhibition of the T790M mutant over wild-type EGFR, as shown in preclinical studies, is a key characteristic of this class of drugs. The Phase I clinical trial provided essential pharmacokinetic data to guide further development.
The development of this compound follows a logical progression from preclinical characterization to clinical evaluation.
Further clinical studies are warranted to fully establish the efficacy and safety of this compound and to determine its optimal place in the treatment landscape of EGFR-mutant NSCLC.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
BPI-15086: A Third-Generation EGFR Tyrosine Kinase Inhibitor for Overcoming TKI Resistance in Non-Small Cell Lung Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation is a primary mechanism of resistance to first and second-generation EGFR TKIs. BPI-15086 is a novel, third-generation, irreversible, and ATP-competitive EGFR-TKI specifically designed to target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aims to enhance therapeutic efficacy and reduce off-target toxicities. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and its role in overcoming TKI resistance. While detailed preclinical data remains largely unpublished, this document synthesizes the existing information to offer valuable insights for the research and drug development community.
Introduction to TKI Resistance in NSCLC
EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLC, making EGFR a prime therapeutic target.[1][2] First and second-generation EGFR TKIs have demonstrated significant clinical benefit in these patients; however, the majority eventually develop acquired resistance.[1][2] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the secondary T790M mutation in exon 20 of the EGFR gene.[1] This mutation increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1] This has necessitated the development of third-generation TKIs that can effectively inhibit the T790M mutant EGFR.
This compound: Mechanism of Action
This compound is a potent and selective third-generation EGFR-TKI. Its mechanism of action is centered on its ability to irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation leads to sustained inhibition of EGFR signaling.
Key features of this compound's mechanism of action include:
-
ATP-Competitive Inhibition: this compound competes with ATP for binding to the EGFR kinase domain.
-
Irreversible Binding: It forms a covalent bond with the C797 residue, leading to prolonged inhibition.
-
Selectivity for Mutant EGFR: this compound demonstrates significantly higher potency against EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation compared to wild-type EGFR.[3]
This selective inhibition of mutant EGFR is crucial for minimizing the dose-limiting toxicities associated with the inhibition of wild-type EGFR in non-cancerous tissues, such as skin rash and diarrhea.
Quantitative Data Summary
The available quantitative data for this compound is primarily from a Phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC.[3] Preclinical data has been referenced as "unpublished."[3]
| Parameter | Value | Source |
| IC50 (EGFR T790M) | 15.7 nM | Phase I Clinical Trial[3] |
| IC50 (Wild-Type EGFR) | 503 nM | Phase I Clinical Trial[3] |
| Selectivity (WT/T790M) | ~32-fold | Calculated from IC50 values[3] |
| Objective Response Rate (ORR) | 17.7% (95% CI: 3.8% to 43.4%) | Phase I Clinical Trial[3] |
| Disease Control Rate (DCR) | 47.1% (95% CI: 23.0% to 72.2%) | Phase I Clinical Trial[3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for the development of similar EGFR-TKIs, the following experimental approaches were likely employed.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase domains (e.g., wild-type, L858R, exon 19 deletion, T790M).
-
Typical Protocol:
-
Recombinant human EGFR kinase domains are incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative activity of this compound in NSCLC cell lines with different EGFR mutation statuses.
-
Likely Cell Lines:
-
NCI-H1975: Expresses both L858R and T790M mutations.
-
PC-9: Expresses an exon 19 deletion.
-
HCC827: Expresses an exon 19 deletion.
-
A549: Expresses wild-type EGFR.
-
-
Typical Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the inhibition of EGFR signaling pathways by this compound.
-
Typical Protocol:
-
Treated cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total EGFR, AKT, and ERK.
-
Protein bands are visualized using chemiluminescence or fluorescence.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Typical Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells (e.g., NCI-H1975).
-
Once tumors are established, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting).
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in T790M-Mutant NSCLC
Caption: this compound irreversibly inhibits T790M-mutant EGFR, blocking downstream signaling.
Preclinical Evaluation Workflow for this compound
Caption: A typical preclinical to clinical workflow for a novel TKI like this compound.
Clinical Development and Future Directions
The initial clinical evaluation of this compound was a Phase I, single-arm, multicenter study in patients with advanced NSCLC who had progressed on prior EGFR-TKIs and harbored the T790M mutation.[3] The study established the safety and tolerability of this compound and provided preliminary evidence of its anti-tumor activity, with an ORR of 17.7% and a DCR of 47.1%.[3]
Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound and to determine its optimal place in the treatment landscape for EGFR-mutant NSCLC. Key areas for future investigation include:
-
Larger, randomized clinical trials: To more definitively assess the efficacy of this compound compared to standard-of-care treatments.
-
Combination therapies: Exploring the potential of this compound in combination with other targeted agents or immunotherapies to overcome or delay the emergence of further resistance mechanisms.
-
Activity against other resistance mutations: Investigating the efficacy of this compound against less common EGFR mutations and other acquired resistance mechanisms that may arise after treatment with third-generation TKIs.
Conclusion
This compound is a promising third-generation EGFR-TKI with a clear mechanism of action for overcoming T790M-mediated resistance in NSCLC. The available data demonstrates its selectivity for mutant EGFR and its potential for clinical activity in a heavily pre-treated patient population. While a more complete preclinical dataset would be beneficial for a comprehensive understanding of its pharmacological profile, the existing information provides a strong rationale for its continued clinical development. As the landscape of TKI resistance continues to evolve, targeted agents like this compound will remain a cornerstone of precision oncology for patients with EGFR-mutant NSCLC.
References
- 1. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BPI-15086 Treatment for H1975 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation.[1][2] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). The NCI-H1975 cell line, which harbors both the activating L858R mutation and the T790M resistance mutation, serves as a critical in vitro model for studying the efficacy of next-generation inhibitors like this compound. These application notes provide detailed protocols for evaluating the effects of this compound on H1975 cells, including assessments of cell viability, impact on EGFR signaling pathways, and induction of apoptosis.
Data Presentation
Table 1: In Vitro IC50 Values of Third-Generation EGFR TKIs against H1975 Cells
| Compound | IC50 (nM) | Reference |
| Osimertinib | 5 | [3] |
| Rociletinib | 23 | [3] |
| Nazartinib | 52 | [4] |
| This compound (Kinase Assay) | 15.7 (against EGFR T790M) | [2] |
Note: The IC50 value for this compound in H1975 cells is not publicly available. The provided kinase assay data suggests potent activity. For experimental design, a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) to micromolar concentrations (e.g., 10 µM) is recommended to determine the empirical IC50 in H1975 cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the efficacy of this compound in H1975 cells.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Potency of BPI-15086 in NSCLC Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a novel, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have demonstrated that this compound is an ATP-competitive, irreversible inhibitor with potent activity against mutant EGFR.[1][2] At the kinase level, this compound has an IC50 of 15.7 nM against EGFR T790M while showing significantly less activity against wild-type EGFR (IC50 of 503 nM), indicating a favorable selectivity profile.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines and for analyzing its effect on EGFR signaling pathways.
Data Presentation: IC50 of this compound and Comparative Agents
While specific IC50 values for this compound across a wide range of NSCLC cell lines are not extensively available in the public domain, the following table presents representative IC50 values for other third-generation EGFR TKIs, such as osimertinib, in NSCLC cell lines with various EGFR mutation statuses. This data serves as a reference for the expected potency of selective third-generation inhibitors against common EGFR mutations.
| Cell Line | EGFR Mutation Status | Third-Generation EGFR TKI | IC50 (nM) |
| PC-9 | exon 19 deletion | Osimertinib | 13 |
| H1975 | L858R, T790M | Osimertinib | 5 |
| HCC827 | exon 19 deletion | Osimertinib | ~10 |
| NCI-H1975 | L858R/T790M | Rociletinib | 23 |
| PC-9ER (Erlotinib Resistant) | exon 19 deletion, T790M | Osimertinib | 13 |
Note: The IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[3][4]
Experimental Protocols
I. Determination of this compound IC50 using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits the metabolic activity of NSCLC cells by 50%.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count NSCLC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Caption: Workflow for IC50 determination using MTT assay.
II. Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., total protein and loading control).
-
Signaling Pathway
This compound, as a third-generation EGFR TKI, targets the ATP-binding site of the EGFR kinase domain. In NSCLC cells with activating EGFR mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation, EGFR is constitutively active, leading to the hyperactivation of downstream pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By irreversibly binding to the mutant EGFR, this compound inhibits its autophosphorylation and subsequent activation of these downstream pathways, thereby leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: this compound inhibits mutant EGFR signaling.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for BPI-15086 in Preclinical Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Betta Pharmaceuticals Co., Ltd.[1]. Like other third-generation EGFR TKIs, this compound is designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with earlier-generation EGFR TKIs[1][2][3][4]. Preclinical studies have indicated that this compound exhibits selective inhibition of both EGFR and EGFR T790M mutations and was well-tolerated in animal models[1]. However, specific details from these preclinical in vivo studies, including dosages used in mouse models, remain largely unpublished[1].
These application notes provide a generalized protocol for the in vivo evaluation of a third-generation EGFR TKI like this compound in mouse xenograft models of NSCLC. The provided dosage information is based on publicly available data for other well-characterized third-generation EGFR TKIs, such as osimertinib (B560133), rociletinib (B611991), and olmutinib. It is imperative for researchers to conduct initial dose-finding and toxicity studies for this compound to establish a safe and efficacious dose for their specific experimental setup.
Signaling Pathway of Third-Generation EGFR TKIs
Third-generation EGFR TKIs are designed to overcome resistance to first- and second-generation inhibitors. The diagram below illustrates the signaling pathway targeted by these inhibitors.
Caption: EGFR signaling pathway and inhibition by this compound.
Quantitative Data from Preclinical Studies of Analogous Third-Generation EGFR TKIs
The following table summarizes in vivo dosages of other third-generation EGFR TKIs used in mouse models, which can serve as a reference for designing studies with this compound.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Osimertinib | PC-9-GFP NSCLC brain metastasis model | 5 mg/kg | Oral | Daily | [5] |
| Osimertinib | PC-9-luciferase orthotopic model | 15 mg/kg | Oral | Daily or Weekly | [6] |
| Osimertinib | PC-9 Luc+ orthotopic model | 1 - 15 mg/kg | Intraperitoneal | 5 days/week | [7] |
| Osimertinib | EGFR-mutated mouse brain metastases model | 25 mg/kg | Not Specified | Not Specified | [3] |
| Rociletinib | EGFR L858R/T790M transgenic model | Not Specified | Daily | Daily | [8][9] |
| Olmutinib | EGFR-mutant (T790M-positive) NSCLC model | Not Specified | Not Specified | Not Specified | [10][11][12][13] |
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an EGFR TKI in a mouse xenograft model.
Caption: In vivo efficacy study workflow.
Detailed Methodologies
1. Cell Lines and Culture:
-
Cell Lines: Human NSCLC cell lines harboring EGFR mutations are recommended. For example, NCI-H1975 (L858R and T790M mutations) or PC-9 (exon 19 deletion).
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Strain: Immunocompromised mice such as athymic nude mice or NOD/SCID mice (6-8 weeks old) are suitable for xenograft studies.
-
Housing: Animals should be housed in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
-
Subcutaneous Xenograft Model:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Orthotopic Lung Cancer Model:
-
For a more clinically relevant model, inject luciferase-tagged cells (e.g., PC-9-luc) intravenously via the tail vein (approximately 2 x 10^6 cells per mouse)[6].
-
4. Dosing and Administration:
-
Dose-Finding Study: It is critical to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD) of this compound. This typically involves administering a range of doses to a small cohort of mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes) over a defined period.
-
Formulation: this compound should be formulated in a suitable vehicle for administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Administration: Based on data from analogous compounds, oral gavage is a common route of administration for EGFR TKIs. Intraperitoneal injection is also an option[7]. The frequency of administration can be daily or weekly, depending on the pharmacokinetic profile of the compound[6].
5. Efficacy Evaluation:
-
Tumor Measurement:
-
For subcutaneous xenografts, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
For orthotopic models, monitor tumor burden using bioluminescence imaging[6].
-
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and drug toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of excessive morbidity.
-
Tissue Collection: At the end of the study, tumors and major organs should be harvested for further analysis (e.g., histopathology, Western blotting for target engagement, pharmacokinetic analysis).
Logical Relationship for Dose Determination
The determination of an appropriate in vivo dose for a novel compound like this compound is a multi-step process that considers various factors.
Caption: Logic for in vivo dose determination.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers must adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal research. A thorough literature review and preliminary dose-escalation studies are essential before commencing large-scale in vivo experiments with this compound.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 6. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. What is Olmutinib used for? [synapse.patsnap.com]
Application Notes and Protocols for Testing BPI-15086 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[1] As an ATP-competitive, irreversible inhibitor, this compound shows potent activity against EGFR T790M-mutant tumor cells while sparing wild-type EGFR, potentially leading to a wider therapeutic window and reduced side effects.[1][2] Preclinical studies have indicated that this compound is well-tolerated in animal models.[2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC harboring the EGFR T790M mutation. The protocols outlined below are based on established methodologies for testing the efficacy of third-generation EGFR-TKIs.
Signaling Pathway
This compound targets the constitutively active mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR pathways.
Caption: EGFR (T790M) Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the efficacy of this compound in a CDX model using an NSCLC cell line with an EGFR T790M mutation.
Materials:
-
Cell Line: NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations).
-
Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).
-
Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, vehicle control (e.g., 0.5% methylcellulose).
-
Equipment: Calipers, animal balance, oral gavage needles.
Methodology:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Implantation:
-
Harvest NCI-H1975 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Administer this compound orally once daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg).
-
Administer vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model derived from an NSCLC patient with an EGFR T790M mutation.
Materials:
-
Tumor Tissue: Freshly obtained NSCLC tumor tissue with a confirmed EGFR T790M mutation.
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG).
-
Reagents: this compound, vehicle control.
-
Equipment: Surgical tools, calipers, animal balance, oral gavage needles.
Methodology:
-
Tumor Implantation:
-
Under sterile conditions, mince the patient tumor tissue into small fragments (approximately 3x3 mm).
-
Subcutaneously implant one tumor fragment into the flank of each mouse.
-
-
Tumor Engraftment and Expansion:
-
Monitor mice for tumor engraftment.
-
Once a tumor reaches approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once a sufficient number of mice with established tumors are available, follow the randomization and treatment protocol as described for the CDX model (Protocol 1, step 4).
-
Treatment is typically initiated when tumors reach a volume of 100-200 mm³.[3]
-
-
Data Collection:
-
Monitor tumor volume and body weight throughout the study.
-
At the study endpoint, collect tumors for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic (PD) Analysis - Western Blot
Objective: To assess the inhibition of EGFR signaling in tumor tissue following this compound treatment.
Methodology:
-
Sample Preparation: Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an NCI-H1975 CDX Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1520 ± 185 | - | -2.5 ± 1.5 |
| This compound | 25 | 780 ± 95 | 48.7 | -3.1 ± 2.0 |
| This compound | 50 | 350 ± 60 | 77.0 | -4.5 ± 2.2 |
| This compound | 100 | 120 ± 35 | 92.1 | -5.8 ± 2.5 |
Tumor Growth Inhibition (TGI) % = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Pharmacodynamic Modulation in NCI-H1975 Xenograft Tumors (Hypothetical Data)
| Treatment Group (50 mg/kg) | Time Post-Dose | % Inhibition of p-EGFR | % Inhibition of p-AKT | % Inhibition of p-ERK |
| This compound | 2 hours | 95 ± 5 | 88 ± 7 | 92 ± 6 |
| This compound | 8 hours | 85 ± 8 | 75 ± 9 | 80 ± 7 |
| This compound | 24 hours | 60 ± 10 | 55 ± 12 | 58 ± 11 |
% Inhibition is relative to vehicle-treated controls.
Experimental Workflow
Caption: Xenograft Efficacy Study Workflow.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR after BPI-15086 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a well-established driver in the progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][3]
BPI-15086 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation.[1][4][5] This mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[1] this compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR kinase domain and subsequent downstream signaling.[1] Preclinical studies have indicated that this compound exhibits a significantly higher inhibitory concentration (IC50) against wild-type EGFR compared to the T790M mutant form, highlighting its selectivity.[1]
Western blotting is a cornerstone technique for elucidating the efficacy of targeted therapies like this compound. By quantifying the levels of phosphorylated EGFR (p-EGFR), researchers can directly assess the inhibitory activity of the compound on its target. This application note provides a detailed protocol for performing Western blot analysis of p-EGFR in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-EGFR.
Data Presentation
The following table is a template representing the expected outcome of a Western blot analysis assessing the effect of this compound on EGFR phosphorylation. Actual results will vary depending on the specific experimental conditions, cell line, and antibodies used. Values should be presented as a percentage of the positive control (EGF-stimulated cells without inhibitor) and normalized to total EGFR expression to account for any variations in protein loading.
| Treatment Group | This compound Conc. (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| This compound + EGF | 10 | 70 ± 6 | 99 ± 3 |
| This compound + EGF | 50 | 35 ± 5 | 98 ± 4 |
| This compound + EGF | 100 | 10 ± 3 | 99 ± 2 |
| This compound + EGF | 500 | <5 | 97 ± 5 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection : Choose a human NSCLC cell line harboring the EGFR T790M mutation, such as NCI-H1975, which also contains the L858R sensitizing mutation. A cell line with high wild-type EGFR expression, like A431, can be used as a control to assess selectivity.
-
Cell Seeding : Plate the cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency in complete growth medium.
-
Serum Starvation : To reduce basal EGFR phosphorylation, aspirate the complete medium, wash the cells with phosphate-buffered saline (PBS), and incubate in serum-free medium for 12-24 hours.
-
This compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. Pre-treat the serum-starved cells with the this compound dilutions or vehicle control (DMSO) for 1-2 hours.
-
EGF Stimulation : To induce EGFR phosphorylation, stimulate the cells with a final concentration of 100 ng/mL of human epidermal growth factor (EGF) for 15 minutes at 37°C.
-
Stopping the Reaction : Immediately after stimulation, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold PBS to halt cellular activity.
II. Cell Lysis and Protein Quantification
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification : Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
III. Western Blotting
-
Sample Preparation : Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel for the large EGFR protein, ~175 kDa). Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like EGFR.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing : To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin). This ensures that any observed decrease in p-EGFR is due to the inhibitory action of this compound and not due to differences in the amount of protein loaded per lane.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Cell Viability of BPI-15086, a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target the EGFR T790M mutation.[1][2] This mutation is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] this compound covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways and leading to apoptosis in cancer cells harboring the T790M mutation.[1] Preclinical studies have demonstrated the high selectivity of this compound for the T790M mutant over wild-type EGFR.[1][2]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of NSCLC cell lines using a colorimetric cell viability assay.
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis. The T790M mutation alters the ATP binding pocket, reducing the affinity of earlier generation TKIs. This compound is designed to overcome this by forming an irreversible covalent bond with the C797 residue, effectively shutting down the aberrant signaling.
Data Presentation
The following table summarizes the inhibitory activity of this compound at the kinase level. For comparative purposes, published cellular IC50 values for the well-characterized third-generation EGFR inhibitor, Osimertinib, in relevant NSCLC cell lines are also provided. Cellular IC50 values for this compound should be determined experimentally using the protocol below.
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | EGFR T790M (Kinase Assay) | T790M | 15.7[1][2] |
| Wild-Type EGFR (Kinase Assay) | Wild-Type | 503[1][2] | |
| NCI-H1975 (Cell Viability Assay) | L858R & T790M | To be determined | |
| A549 (Cell Viability Assay) | Wild-Type | To be determined | |
| Osimertinib | NCI-H1975 (Cell Viability Assay) | L858R & T790M | ~8 - 15 |
| A549 (Cell Viability Assay) | Wild-Type | >10,000 |
Note: The cellular IC50 values for this compound are placeholders and must be determined experimentally. The provided Osimertinib data serves as a reference for expected efficacy and selectivity.
Experimental Protocols
This protocol describes a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to determine the cytotoxic effects of this compound on NSCLC cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Recommended Cell Lines
-
NCI-H1975: Human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. This is the primary model for testing the efficacy of T790M-targeting inhibitors.
-
A549: Human NSCLC cell line with wild-type EGFR. This cell line serves as a negative control to assess the selectivity of this compound.
-
PC-9: Human NSCLC cell line with an exon 19 deletion, sensitive to first-generation EGFR TKIs. This can be used to assess the activity of this compound on other common activating mutations.
Materials and Reagents
-
This compound
-
NCI-H1975, A549, and PC-9 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Cell Culture:
-
Culture NSCLC cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary between cell lines.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on the viability of NSCLC cells. By utilizing cell lines with different EGFR mutation statuses, researchers can effectively characterize the potency and selectivity of this third-generation EGFR inhibitor. The provided signaling pathway and experimental workflow diagrams, along with the data presentation table, offer a clear framework for conducting and interpreting these crucial preclinical studies in the development of targeted cancer therapies.
References
Application Notes and Protocols for BPI-15086 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a potent, orally available, and irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the T790M mutation.[1][2] The EGFR T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3] this compound selectively binds to and inhibits EGFR T790M, thereby blocking downstream signaling pathways and leading to apoptosis in tumor cells harboring this mutation.[1][2] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 593.08 g/mol | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | -20°C or -80°C | [5] |
| IC₅₀ (EGFR T790M) | 15.7 nM | [6] |
| IC₅₀ (Wild-Type EGFR) | 503 nM | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 593.08 g/mol * 1000 mg/g = 5.93 mg Therefore, weigh out 5.93 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution should be stable for several months.[5]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. A common starting range for dose-response experiments is 1 nM to 10 µM.[1]
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1% to minimize solvent-induced toxicity.[1]
Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for this compound Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of BPI-15086 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] this compound acts as an ATP-competitive, irreversible inhibitor of the EGFR T790M mutant kinase.[1][2] Preclinical data on the administration of this compound in animal models have been referenced in clinical study publications, indicating that the compound was well-tolerated; however, specific quantitative data and detailed protocols from these studies are not extensively published in peer-reviewed literature.[1]
These application notes provide a comprehensive overview of the essential protocols for evaluating this compound and other similar third-generation EGFR-TKIs in preclinical animal models, based on established methodologies for this drug class.
Quantitative Data Summary
While specific in vivo efficacy and pharmacokinetic data for this compound in animal models remain largely unpublished, in vitro potency has been reported. The following table summarizes the key inhibitory concentrations. For comparative purposes, a template for typical pharmacokinetic parameters evaluated in animal studies is also provided.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | Selectivity (WT/T790M) | Reference |
| EGFR T790M | 15.7 | ~32-fold | [1] |
| Wild-Type EGFR | 503 | N/A | [1] |
Table 2: Template for Pharmacokinetic Parameters of a Third-Generation EGFR-TKI in Animal Models (Example Data)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Mouse | 25 | Oral (p.o.) | 850 | 2 | 4500 | 6 |
| Rat | 10 | Oral (p.o.) | 600 | 4 | 5200 | 8 |
| Dog | 5 | Oral (p.o.) | 450 | 4 | 4800 | 10 |
Note: The data in Table 2 are illustrative and based on typical pharmacokinetic profiles for this class of drugs. Actual values for this compound would need to be determined experimentally.
Signaling Pathway
This compound inhibits the mutated EGFR, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Response to BPI-15086 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4] this compound acts as an ATP-competitive inhibitor, selectively binding to and inhibiting the kinase activity of EGFR with the T790M mutation, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[3] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for patients with EGFR T790M-mutated NSCLC.[3][5]
These application notes provide detailed protocols for in vivo monitoring of tumor response to this compound using xenograft models, a critical step in the preclinical evaluation of this targeted therapy.
Mechanism of Action of this compound
This compound exerts its anti-tumor activity by inhibiting the EGFR signaling pathway. In NSCLC with an activating EGFR mutation (e.g., exon 19 deletion or L858R) and the acquired T790M resistance mutation, the EGFR receptor is constitutively active, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6] These pathways are crucial for cell proliferation, survival, and metastasis. This compound selectively and irreversibly binds to the ATP-binding site of the T790M-mutated EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[3] This leads to cell cycle arrest and apoptosis in tumor cells harboring the EGFR T790M mutation.
In Vivo Xenograft Studies: Monitoring Tumor Response
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are invaluable for assessing the in vivo efficacy of anti-cancer agents like this compound.[7] The following protocols outline the key steps for establishing and monitoring these models.
Experimental Workflow
Protocols
Protocol 1: Establishment of EGFR T790M Mutant NSCLC Xenograft Model
1. Cell Line Selection and Culture:
-
Cell Line: NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a suitable model.
-
Culture Conditions: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model:
-
Strain: Use immunodeficient mice such as BALB/c nude, NOD-SCID, or NSG mice, which are capable of accepting human tumor xenografts.
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week before any experimental procedures.
3. Tumor Cell Implantation:
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
4. Tumor Growth Monitoring:
-
Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound and Tumor Response Monitoring
1. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be based on the manufacturer's recommendations or internal validation.
-
Dosage: The dosage of this compound should be determined based on preclinical studies. For example, dosages ranging from 25 to 100 mg/kg, administered once or twice daily, have been used for other third-generation EGFR-TKIs in xenograft models.[8]
-
Administration: Administer this compound orally via gavage. The vehicle alone should be administered to the control group.
2. Monitoring Tumor Response and Toxicity:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or appetite.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
3. Bioluminescence Imaging (Optional, for luciferase-expressing cell lines):
-
Substrate Injection: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Imaging: Image the mice using an in vivo imaging system (IVIS) at the peak of the bioluminescent signal (typically 10-15 minutes post-injection).[9]
-
Quantification: Quantify the bioluminescent signal (total flux in photons/second) from the tumor region of interest.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in EGFR T790M Mutant NSCLC Xenograft Model (Hypothetical Preclinical Data)
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1520 ± 185 | - | +2.5 |
| This compound | 25 | 780 ± 95 | 48.7 | -1.8 |
| This compound | 50 | 350 ± 62 | 77.0 | -3.5 |
| This compound | 100 | 120 ± 35 | 92.1 | -5.1 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Clinical Efficacy of this compound in Patients with EGFR T790M-Mutated Advanced NSCLC (Phase I Study Data) [5]
| Dose Group (mg/day) | Number of Patients | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| 25 | 3 | 0 | 33.3 |
| 50 | 3 | 0 | 33.3 |
| 100 | 4 | 25.0 | 50.0 |
| 200 | 4 | 50.0 | 75.0 |
| 300 | 3 | 0 | 33.3 |
| Total | 17 | 17.7 | 47.1 |
ORR = (Complete Response + Partial Response) / Total number of evaluable patients. DCR = (Complete Response + Partial Response + Stable Disease) / Total number of evaluable patients.
Pharmacodynamic Analysis
To confirm that this compound is hitting its target in vivo, pharmacodynamic (PD) analysis of tumor tissue is essential.
Protocol 3: Western Blot Analysis of EGFR Pathway Proteins
1. Tumor Lysate Preparation:
-
At the end of the in vivo study, excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
2. Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR, Tyr1068), total AKT, phosphorylated AKT (pAKT), total ERK, and phosphorylated ERK (pERK).
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
Expected Outcome: Treatment with this compound is expected to lead to a significant reduction in the levels of pEGFR, pAKT, and pERK in the tumor tissue compared to the vehicle-treated control group, indicating effective target engagement and pathway inhibition.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively monitor the in vivo tumor response to this compound. By employing these standardized methods, researchers can generate robust and reproducible data to further elucidate the preclinical efficacy and mechanism of action of this promising targeted therapy for EGFR T790M-mutant NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing Synergy of BPI-15086 with Other Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions as an ATP-competitive, irreversible inhibitor that selectively targets the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small-cell lung cancer (NSCLC).[1][3] By inhibiting the mutated EGFR, this compound blocks downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4][5]
Combining this compound with other therapeutic agents is a rational strategy to enhance anticancer efficacy, overcome intrinsic or acquired resistance, and potentially reduce dose-limiting toxicities.[6] Assessing the nature of the interaction—whether it is synergistic, additive, or antagonistic—is a critical step in preclinical drug development.
These application notes provide a comprehensive framework and detailed protocols for evaluating the synergistic potential of this compound in combination with other drugs using quantitative in vitro methods.
Theoretical Framework for Synergy Assessment
The most widely accepted methodology for quantifying drug interactions is the Chou-Talalay method , which is based on the median-effect principle derived from the mass-action law.[6][7][8] This method provides a quantitative definition for synergy, additivity, and antagonism.
-
Synergism (CI < 1): The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additive Effect (CI = 1): The combined effect is equal to the sum of the individual effects.
-
Antagonism (CI > 1): The combined effect is less than the sum of the individual effects.[9]
The key parameter calculated is the Combination Index (CI) . Another useful value is the Dose-Reduction Index (DRI) , which measures how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the single drugs.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway targeted by this compound and potential points of intervention for combination therapies.
Experimental Workflow for Synergy Assessment
A systematic approach is required to reliably determine drug synergy. The workflow involves determining single-agent dose responses, testing combinations, quantifying the interaction, and validating the mechanism of synergy.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the partner drug individually and to generate dose-effect data for the combination.
Materials:
-
EGFR T790M-mutant cancer cell line (e.g., NCI-H1975).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
This compound and partner drug (dissolved in DMSO).
-
Sterile 96-well flat-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent.
-
Multichannel pipette, plate reader (luminescence or absorbance).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Single-Agent Titration:
-
Prepare 2x serial dilutions of this compound and the partner drug in growth medium. A typical range covers 8-10 concentrations spanning from ineffective to highly cytotoxic.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Combination Treatment (Constant Ratio):
-
Determine the ratio of the two drugs based on their individual IC50 values (e.g., a ratio of 1:1, 1:2, etc., of their IC50s).
-
Prepare serial dilutions of the drug combination, maintaining the constant concentration ratio.
-
Add 100 µL of the combination dilutions to the designated wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control: % Inhibition = 100 × (1 - [Signal_Treated / Signal_Control])
-
Use graphing software (e.g., GraphPad Prism) to plot % Inhibition vs. log[Drug Concentration] and determine the IC50 value for each drug using a non-linear regression model.
-
Protocol 2: Synergy Quantification (Chou-Talalay Method)
Objective: To calculate the Combination Index (CI) to quantitatively determine the nature of the drug interaction.
Procedure:
-
Software: Use specialized software such as CompuSyn or the "SynergyFinder" R package.[10]
-
Data Input: Enter the dose-effect data for each single agent and the combination from Protocol 1.
-
For Drug 1: Doses and corresponding % inhibitions.
-
For Drug 2: Doses and corresponding % inhibitions.
-
For Combination: Doses of Drug 1 and Drug 2 and the corresponding % inhibitions.
-
-
Analysis: The software will automatically calculate the CI values at different effect levels (Fraction affected, Fa). It can also generate a Fa-CI plot (Chou-Talalay plot) and an isobologram.
Data Presentation: Summarize the results in a clear, tabular format.
| Drug(s) | IC50 (nM) | CI at Fa=0.5 | CI at Fa=0.75 | CI at Fa=0.9 | DRI at Fa=0.5 (Drug 1 / Drug 2) |
| This compound | 15.7 | - | - | - | - |
| Drug X | 50.2 | - | - | - | - |
| This compound + Drug X | - | 0.45 | 0.38 | 0.41 | 5.2 / 4.8 |
Note: Values are hypothetical for illustrative purposes.
Protocol 3: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Objective: To determine if the synergistic reduction in cell viability is due to an increase in apoptosis.
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells for 48 hours with this compound alone, the partner drug alone, and the combination at synergistic concentrations (e.g., their respective IC50 or IC75 concentrations). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 95.1 | 2.5 | 2.4 |
| This compound | 75.3 | 15.2 | 9.5 |
| Drug X | 80.1 | 12.5 | 7.4 |
| Combination | 40.2 | 35.8 | 24.0 |
Note: Values are hypothetical for illustrative purposes.
Protocol 4: Cell Cycle Analysis
Objective: To investigate the effects of the drug combination on cell cycle progression. Drug combinations can be synergistic if, for example, one agent arrests cells in a phase where they are more sensitive to the second agent.[11]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A).
-
6-well plates, 70% ethanol (B145695) (ice-cold).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3 for 24-48 hours.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G1, S, G2/M).
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 | 25.1 | 19.7 |
| This compound | 58.1 | 20.5 | 21.4 |
| Drug X | 70.3 | 15.2 | 14.5 |
| Combination | 45.1 | 10.3 | 44.6 |
Note: Values are hypothetical, illustrating a potential synergistic G2/M arrest.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of BPI-15086 Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets the EGFR T790M mutation.[1][2][3] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small-cell lung cancer (NSCLC).[2][3] By inhibiting the mutated EGFR, this compound disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to programmed cell death, or apoptosis.[1][4][5]
This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry. The method described utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle of the Assay:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[6] PI can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[6] By using both stains, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on EGFR T790M-mutant NSCLC Cells
| Treatment Group | This compound Concentration | Expected % Live Cells (Annexin V- / PI-) | Expected % Early Apoptotic Cells (Annexin V+ / PI-) | Expected % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | High (>90%) | Low (<5%) | Low (<5%) |
| Low Dose | 15.7 nM (IC50) | Moderate | Moderate to High | Low to Moderate |
| High Dose | >100 nM | Low | Low to Moderate | High |
Note: The half-maximal inhibitory concentration (IC50) of this compound against EGFR T790M is approximately 15.7 nM.[2] Optimal concentrations and incubation times should be determined empirically for each cell line.
Experimental Protocols
Materials and Reagents:
-
EGFR T790M-mutant NSCLC cell line (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed EGFR T790M-mutant NSCLC cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining:
-
Harvest Cells: Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells for each condition.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: EGFR signaling pathway and this compound inhibition.
References
- 1. Facebook [cancer.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer [mdpi.com]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Immunohistochemistry for EGFR Pathway Markers in BPI-15086 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-15086 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene, notably the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[1][2][3] As an irreversible, ATP-competitive inhibitor, this compound selectively targets mutant EGFR, thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[1][3] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of this compound in tumor tissues by visualizing the expression and phosphorylation status of key proteins in the EGFR signaling cascade. These application notes provide a detailed protocol for the IHC analysis of EGFR pathway markers in tumors treated with this compound.
The EGFR signaling pathway is a complex cascade that, upon activation, triggers downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In tumors with activating EGFR mutations, this pathway is constitutively active. This compound is expected to inhibit the phosphorylation of EGFR and downstream effectors like MEK and ERK.
Preclinical and Clinical Context of this compound
This compound has been evaluated in preclinical and clinical settings, demonstrating its potential as a therapeutic agent for NSCLC patients with the EGFR T790M mutation who have developed resistance to earlier-generation TKIs.[1][2] A phase I clinical trial has shown that this compound is safe and tolerable, with evidence of partial effectiveness in patients with advanced T790M-positive NSCLC.[1][2] Monitoring the EGFR pathway markers through IHC in response to this compound treatment can provide valuable insights into its mechanism of action and help identify biomarkers of response and resistance.
Data Presentation
The following table summarizes hypothetical quantitative data for the immunohistochemical analysis of EGFR pathway markers in tumor tissues pre- and post-treatment with this compound. The H-score is a semi-quantitative scoring system that considers both the intensity of staining and the percentage of positive cells.
| Marker | Pre-Treatment (Mean H-score ± SD) | Post-Treatment (Mean H-score ± SD) | Expected Change |
| Total EGFR | 250 ± 30 | 240 ± 35 | No significant change |
| p-EGFR (Tyr1068) | 200 ± 25 | 50 ± 15 | Decrease |
| KRAS | 180 ± 20 | 175 ± 22 | No significant change |
| BRAF | 160 ± 18 | 155 ± 20 | No significant change |
| p-MEK (Ser217/221) | 190 ± 28 | 60 ± 12 | Decrease |
| p-ERK (Thr202/Tyr204) | 210 ± 32 | 70 ± 18 | Decrease |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: BPI-15086
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for BPI-15086, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally active and potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be an irreversible, mutant-selective inhibitor of EGFR, particularly targeting the T790M resistance mutation commonly found in non-small-cell lung cancer.[1][3][4] Preclinical studies have shown that this compound exhibits favorable selectivity and sensitivity for EGFR T790M mutations over wild-type EGFR.[1]
Q2: My this compound is not fully dissolving in DMSO. What are the potential reasons?
A2: Several factors can contribute to the incomplete dissolution of small molecule inhibitors like this compound in DMSO:
-
Compound Purity: The presence of impurities can significantly affect the solubility of the compound. It is recommended to use high-purity this compound.
-
DMSO Quality: The purity and water content of the DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Absorbed water can decrease the solubility of many organic compounds.[5][6] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[7]
-
Temperature: The dissolution of this compound may be temperature-dependent. Gentle warming can often aid in solubilization.[5]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.[5]
Q3: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?
A3: Precipitation upon storage or after freeze-thaw cycles is a common issue with DMSO stock solutions.[5] Before use, visually inspect the solution. If precipitation is observed, it is recommended to warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until the precipitate is fully redissolved.[5][6] If the precipitate does not dissolve, the concentration of your stock solution is likely lower than intended.
Q4: How should I store my this compound stock solutions in DMSO for optimal stability?
A4: To maintain the integrity of your this compound stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C.[5][6]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMSO.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Data not currently available | Proceed with the recommended experimental protocol for dissolution. It is advised to start with a lower concentration and incrementally increase it to determine the optimal solubility for your specific experimental needs. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Preparation:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Procedure:
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[5]
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[5]
-
Alternatively, sonicate the solution for 5-10 minutes to aid dissolution.[5][6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5][6]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
troubleshooting inconsistent BPI-15086 results in cell culture
Welcome to the technical support center for BPI-15086. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for cell culture experiments involving this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, irreversible, third-generation EGFR tyrosine kinase inhibitor.[1] It is designed to selectively target the EGFR T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] By inhibiting the kinase activity of the mutated EGFR, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells harboring the T790M mutation.[1]
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: Cell lines harboring the EGFR T790M mutation are the most relevant models for studying the efficacy of this compound. Examples include the NCI-H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation. For negative controls, cell lines with wild-type EGFR (e.g., A549) or those with activating EGFR mutations but without the T790M mutation (e.g., HCC827, PC-9) can be used to assess selectivity.
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: Based on preclinical data, the half-maximal inhibitory concentration (IC50) of this compound is approximately 15.7 nM for EGFR T790M, while it is about 30-fold higher for wild-type EGFR (around 503 nM).[1] Therefore, a good starting point for a dose-response experiment would be a concentration range that brackets the 15.7 nM value. For example, you could use a serial dilution from 1 µM down to 0.1 nM to capture the full dose-response curve.
Q4: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors. To address this, ensure that your stock solution, typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO), is fully dissolved before further dilution. When diluting into your aqueous cell culture medium, it is crucial not to exceed the solubility limit. If precipitation occurs, you can try preparing intermediate dilutions in a mixture of medium and DMSO. Also, ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including your vehicle control, to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell viability in T790M-positive cells. | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution and store them at -20°C or -80°C, protected from light. |
| Incorrect Concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations. | Double-check all calculations and ensure pipettes are calibrated. Prepare fresh serial dilutions for each experiment. | |
| Cell Culture Variability: High passage number of cells can lead to phenotypic drift and altered drug sensitivity. Inconsistent cell seeding density can also cause variability. | Use low-passage, authenticated cell lines. Ensure a consistent and optimal cell seeding density for all experiments. | |
| Serum Interference: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways, potentially masking the inhibitory effect of this compound. | Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it. | |
| High levels of cell death in wild-type EGFR cell lines at low concentrations. | Off-Target Effects: this compound may have off-target activities at higher concentrations, leading to cytotoxicity in cells that are not dependent on the EGFR T790M mutation. | Perform a dose-response experiment to determine the IC50 in your wild-type cell line. Compare this to the IC50 in your T790M-positive cell line to assess the therapeutic window. If significant off-target toxicity is observed at concentrations close to the T790M IC50, consider profiling the inhibitor against a panel of kinases to identify potential off-target interactions. |
| Variable results in Western blot for phosphorylated EGFR (p-EGFR). | Inconsistent Sample Preparation: Variations in lysis buffer composition or inadequate phosphatase inhibitor concentration can lead to dephosphorylation of your target protein. | Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation. |
| Loading Inaccuracies: Unequal protein loading between lanes can lead to misinterpretation of the results. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Normalize your p-EGFR signal to total EGFR and a loading control like β-actin or GAPDH. | |
| Antibody Issues: The primary antibody may not be specific or sensitive enough. | Use a well-validated antibody for p-EGFR and total EGFR. Optimize antibody concentrations to achieve a good signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 (nM) | Reference |
| EGFR T790M | 15.7 | [1] |
| Wild-Type EGFR | 503 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound stock solution
-
Cell culture reagents
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if you plan to stimulate with EGF.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-6 hours).
-
If applicable, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.[4]
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL substrate and an imaging system.[4]
-
-
Stripping and Re-probing:
-
To normalize the data, you can strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell culture.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
potential off-target effects of BPI-15086
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BPI-15086.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation.[1] Preclinical data indicates that this compound exhibits favorable selectivity for the EGFR T790M mutant over wild-type (WT) EGFR.[1]
Q2: Has a comprehensive kinase selectivity profile (kinome scan) for this compound been publicly released?
As of the latest available information, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been made publicly available. The primary reported data focuses on its high potency against the intended EGFR T790M mutant and its selectivity over WT EGFR.[1]
Q3: What are the potential off-target effects of third-generation EGFR TKIs like this compound?
While specific off-target kinase data for this compound is limited, the adverse events observed in the Phase I clinical trial, such as nausea, hypoalbuminemia, decreased appetite, and hyperglycemia, are generally consistent with the safety profiles of other third-generation EGFR TKIs.[2] These effects are often attributed to the low-level inhibition of wild-type EGFR in non-tumorous tissues or other systemic effects, rather than significant inhibition of other protein kinases. For instance, hyperglycemia has been noted with other EGFR inhibitors.
It is a key design feature of third-generation EGFR TKIs to have high selectivity for mutant EGFR over wild-type EGFR to minimize toxicities associated with inhibiting the wild-type receptor.[3] While comprehensive kinome profiling is a standard part of preclinical drug development to identify potential off-target interactions, this detailed data for this compound is not in the public domain.
Q4: How can I experimentally assess the potential off-target effects of this compound in my own research?
To investigate the potential off-target effects of this compound, researchers can perform a kinase selectivity profiling assay. This typically involves screening the compound against a large panel of purified protein kinases to determine its inhibitory activity at a fixed concentration (e.g., 1 µM). Hits from this initial screen can then be further characterized by determining the half-maximal inhibitory concentration (IC50) for each potential off-target kinase.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Action |
| Unexpected cellular phenotype not consistent with EGFR inhibition. | The phenotype may be due to the inhibition of an unknown off-target kinase. | - Perform a kinome scan to identify potential off-target kinases of this compound. - Use a structurally unrelated EGFR inhibitor with a different selectivity profile to see if the phenotype persists. - Employ genetic approaches (e.g., siRNA, CRISPR) to knock down the suspected off-target kinase and observe if it recapitulates the phenotype. |
| Development of resistance to this compound without new EGFR mutations. | Activation of a bypass signaling pathway mediated by a kinase that is not inhibited by this compound. | - Conduct phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways. - Investigate if inhibitors of the identified bypass pathway can restore sensitivity to this compound. |
| Discrepancy between in vitro biochemical potency and cellular activity. | Poor cell permeability, active efflux from cells, or off-target effects within the cellular environment that antagonize the intended on-target effect. | - Evaluate the cellular uptake and retention of this compound. - Perform a cell-based target engagement assay to confirm that this compound is binding to EGFR within the cell. - Assess the activity of this compound in cell lines with and without the expression of potential off-target kinases. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) | Selectivity (WT/T790M) |
| EGFR T790M | 15.7 | ~30-fold |
| Wild-Type EGFR | 503 |
Data from preclinical studies.[1]
Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Assay (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of protein kinases.
1. Materials:
- Purified recombinant protein kinases (a kinase panel).
- This compound dissolved in DMSO.
- Appropriate peptide or protein substrate for each kinase.
- ATP (Adenosine triphosphate).
- Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well assay plates.
- Plate reader capable of luminescence detection.
2. Procedure:
- Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used. For IC50 determination, prepare a serial dilution of the compound.
- Assay Plate Setup: Add a small volume (e.g., 50 nL) of the this compound solution or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
- Kinase/Substrate Addition: Add the specific kinase and its corresponding substrate to each well.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for each respective kinase.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™). This involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP into a luminescent signal.
- Data Acquisition: Read the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: Calculate the percent inhibition for the single-point screen. For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
This protocol describes a method to confirm that this compound interacts with its intended target (EGFR) in a cellular context.
1. Materials:
- Cell line expressing the target kinase (e.g., NCI-H1975 cells, which harbor the L858R/T790M EGFR mutations).
- This compound.
- Cell lysis buffer.
- Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
- Secondary antibody conjugated to a detectable label (e.g., HRP).
- Western blot reagents and equipment.
2. Procedure:
- Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with varying concentrations of this compound for a specified time.
- Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate.
- Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with primary antibodies against p-EGFR and total EGFR.
- Wash the membrane and then incubate with the appropriate secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates successful target engagement and inhibition by this compound.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
BPI-15086 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BPI-15086 in cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
There is currently no publicly available data specifically detailing the stability of this compound in various cell culture media. As with many small molecule inhibitors, the stability can be influenced by several factors including the composition of the medium, pH, temperature, exposure to light, and the presence of cells. It is recommended to empirically determine the stability of this compound in your specific experimental system.
Q2: What are the potential reasons for the loss of this compound activity in my cell culture experiments?
Several factors could contribute to a perceived loss of this compound activity over time in cell culture:
-
Chemical Instability: The molecule may degrade in the aqueous environment of the cell culture medium.
-
Metabolism by Cells: Cells can metabolize the compound into inactive forms.[1]
-
Adsorption to Plasticware: The compound might adhere to the surface of cell culture flasks, plates, or pipette tips, reducing its effective concentration in the medium.[1]
-
Development of Cellular Resistance: Over longer-term experiments, cancer cells can develop resistance to EGFR inhibitors through mechanisms such as secondary mutations in the EGFR gene or activation of bypass signaling pathways.[1]
Q3: How often should I replace the cell culture medium containing this compound?
The frequency of media changes will depend on the stability of this compound in your specific cell line and culture conditions.[1] If the compound is found to have a short half-life, more frequent media changes (e.g., every 24-48 hours) may be necessary to maintain a consistent effective concentration. For more stable compounds, less frequent changes (e.g., every 72 hours) might be sufficient.[1] A stability study is recommended to determine the optimal media changing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in media. | Perform a stability assay to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). Increase the frequency of media changes. |
| Loss of inhibitor efficacy over time | 1. Compound degradation.2. Cellular metabolism of the compound.3. Development of cellular resistance. | 1. Perform a stability assay.2. Analyze spent media for metabolites using methods like HPLC-MS.3. Analyze cells for known resistance mutations (e.g., EGFR T790M) or investigate the activation of bypass signaling pathways.[1] |
| Visible precipitate in the culture medium | Compound precipitation due to poor solubility at the working concentration. | Visually inspect the culture vessel under a microscope before and after adding the compound.[1] If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution (ensure final solvent concentration is minimal, e.g., <0.1%). |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Your cell culture medium of choice (e.g., RPMI-1640, DMEM) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
Analytical method for quantification (e.g., HPLC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid toxicity.[1]
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point.
-
Collect the 0-hour time point sample immediately and store it at -80°C.[1]
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.[1]
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Store all samples at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-MS.
-
Calculate the half-life of this compound in the medium by plotting the concentration of the compound against time.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
References
Technical Support Center: Minimizing BPI-15086 Toxicity in Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing and minimizing toxicity associated with BPI-15086 in preclinical animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective and irreversible inhibition of the EGFR T790M mutation, which is a common cause of resistance to first- and second-generation EGFR TKIs in non-small-cell lung cancer (NSCLC).[2][3] By binding to the ATP-binding site of the mutant EGFR, this compound blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[4] Preclinical data suggests it has a significantly higher selectivity for the T790M mutant over wild-type EGFR, which is intended to reduce on-target toxicities in non-cancerous tissues.[2]
Q2: What are the common toxicities observed with EGFR inhibitors in animal models?
A2: While specific preclinical toxicity data for this compound is not publicly available, common toxicities associated with third-generation EGFR inhibitors in animal models generally affect rapidly dividing cells and tissues with EGFR expression. These include:
-
Dermatological: Skin rash (papulopustular), alopecia (hair loss), and paronychia (inflammation of the tissue around the nails).
-
Gastrointestinal: Diarrhea, decreased appetite, and subsequent weight loss.
-
Metabolic: Hyperglycemia has been noted in clinical studies with this compound at higher doses.[2][3]
-
General: Lethargy and hypoalbuminemia.[2]
Q3: How can I proactively monitor for this compound toxicity in my animal studies?
A3: A robust monitoring plan is critical for the early detection and management of adverse effects. Key monitoring practices include:
-
Daily Clinical Observations: Record body weight, food and water consumption, general activity levels, and overall appearance (e.g., posture, grooming).
-
Dermatological Assessment: Implement a standardized scoring system to quantify the severity of skin rash and alopecia.
-
Gastrointestinal Monitoring: Observe fecal consistency and frequency to detect the onset of diarrhea.
-
Blood Glucose Monitoring: Given the potential for hyperglycemia, periodic monitoring of blood glucose levels is recommended, especially at higher dose levels.[2][3]
-
Serum Chemistry: Periodic blood collection for serum chemistry panels can help monitor for signs of organ damage.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss
-
Symptom: Animals exhibit watery or loose stools leading to a rapid weight loss of over 15% of their baseline body weight.
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract can disrupt mucosal integrity and fluid balance.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Interruption/Reduction | Temporarily halt dosing or reduce the dose by 25-50% to allow the animal to recover. |
| 2 | Supportive Care | Administer subcutaneous fluids (e.g., sterile saline) to combat dehydration. Provide a highly palatable and high-calorie food supplement to encourage eating. |
| 3 | Anti-diarrheal Medication | Consult with a veterinarian regarding the use of anti-diarrheal agents like loperamide. |
| 4 | Dietary Modification | For short-term management, a diet consisting of easily digestible foods may be beneficial. |
Issue 2: Dermatological Toxicities (Skin Rash)
-
Symptom: Animals develop a papulopustular skin rash, often on the dorsal side or other areas.
-
Potential Cause: On-target inhibition of EGFR in the skin, which is crucial for the normal physiology of the epidermis.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Topical Treatments | Application of a mild, veterinarian-approved topical corticosteroid or emollient can help reduce inflammation and discomfort. |
| 2 | Dose Modification | If the rash is severe, a temporary interruption or reduction in the this compound dose may be necessary. |
| 3 | Environmental Enrichment | Provide materials that can reduce stress-induced scratching, which can exacerbate the condition. |
| 4 | Histological Analysis | At the end of the study, or if an animal is euthanized due to the severity of the rash, collect skin biopsies for histopathological examination to better understand the nature of the skin reaction. |
Issue 3: Hyperglycemia
-
Symptom: Elevated blood glucose levels detected during routine monitoring.
-
Potential Cause: Although the exact mechanism for TKI-induced hyperglycemia is not fully elucidated, it may involve off-target effects or complex metabolic dysregulation. A case of Grade 3 hyperglycemia was observed in a human patient at a 300 mg/day dose of this compound.[2][3]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Measurement | Repeat the blood glucose measurement to rule out any error. |
| 2 | Dose Adjustment | Consider a dose reduction if hyperglycemia is persistent and significant. |
| 3 | Veterinary Consultation | Seek veterinary advice for the management of hyperglycemia in the specific animal model. |
Experimental Protocols
Note: As specific preclinical protocols for this compound are not publicly available, the following is a general guideline based on protocols for other orally administered EGFR TKIs. Researchers must conduct dose-finding and toxicity studies to establish a safe and effective dose for their specific animal model and experimental objectives.
Formulation and Administration of this compound for Animal Studies
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles for oral administration of TKIs include a mixture of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Gradually add the vehicle to the powder while triturating to create a uniform suspension.
-
Use a sonicator or homogenizer if necessary to ensure a fine, homogenous suspension.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Administer the suspension orally via gavage.
-
The volume administered should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).
-
Ensure proper gavage technique to avoid injury to the animal.
-
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.
Caption: A typical experimental workflow for evaluating this compound in vivo.
Caption: A logic diagram for troubleshooting common toxicity issues in animal studies.
References
Technical Support Center: Addressing Variability in BPI-15086 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPI-15086 in xenograft models of non-small cell lung cancer (NSCLC) with EGFR T790M mutations. Given that specific preclinical data for this compound is not publicly available, this guide is based on established methodologies and potential sources of variability observed in xenograft studies of similar third-generation EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the specific and irreversible inhibition of the EGFR T790M mutant form, a common mutation that confers resistance to first- and second-generation EGFR TKIs in NSCLC.[1][3] By binding to and inhibiting EGFR T790M, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to cell death in cancer cells expressing this mutation.[3]
Q2: Which cell lines are appropriate for this compound xenograft studies?
A2: The most appropriate cell lines are those that endogenously express the EGFR T790M mutation, often in combination with an activating EGFR mutation (e.g., exon 19 deletion or L858R). The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a widely used and appropriate model. Other patient-derived xenograft (PDX) models with confirmed EGFR T790M mutations would also be suitable.
Q3: What are the typical starting doses and administration routes for this compound in mice?
A3: While specific preclinical dosing for this compound is unpublished, studies with other third-generation EGFR TKIs like osimertinib (B560133) can provide guidance. For osimertinib, oral daily doses ranging from 5 mg/kg to 25 mg/kg have been shown to be effective in xenograft models, leading to significant tumor regression.[4][5] It is recommended to perform a dose-response study to determine the optimal therapeutic dose of this compound for your specific model.
Q4: How should I prepare this compound for administration to mice?
A4: this compound is an oral medication.[1][2] For administration to mice, it would typically be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a similar inert carrier. It is crucial to ensure a homogenous suspension for consistent dosing.
Troubleshooting Guide
Variability in xenograft studies can arise from multiple factors. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor growth within the control group | - Inconsistent number of viable cells injected- Variation in injection site or technique- Health status of the animals- Intrinsic tumor heterogeneity | - Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection.- Standardize subcutaneous injection technique and location.- Acclimatize animals properly and monitor their health closely.- Use early passage cells to minimize genetic drift. |
| Inconsistent or lack of tumor response to this compound | - Incorrect dosage or formulation- Improper drug administration- Development of resistance- Model-specific factors | - Verify dose calculations and ensure proper suspension of the compound.- Confirm accurate oral gavage technique to ensure the full dose is delivered.- At the end of the study, analyze tumor tissue for potential new resistance mutations.- Consider that the chosen cell line or PDX model may have intrinsic resistance mechanisms. |
| Unexpected toxicity or weight loss in treated animals | - Dose is too high- Off-target effects- Vehicle-related toxicity | - Perform a tolerability study with a dose range to determine the maximum tolerated dose (MTD).- Reduce the dose or consider intermittent dosing schedules.- Include a vehicle-only control group to assess any effects of the formulation. |
| Failure of tumors to establish | - Low cell viability or tumorigenicity- Inappropriate mouse strain | - Use cells in their exponential growth phase for implantation.- Ensure the use of immunocompromised mice (e.g., nude, SCID, or NSG) to prevent graft rejection. |
Experimental Protocols
Below are representative protocols for a xenograft study with a third-generation EGFR inhibitor like this compound, based on common practices for similar compounds.
Cell Line Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Inoculation: Harvest NCI-H1975 cells during the exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring and Treatment Initiation: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a vehicle of 0.5% methylcellulose. Administer the drug orally, once daily, at the predetermined doses. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blot for pEGFR, immunohistochemistry).
Data Presentation
Table 1: Representative In Vivo Efficacy of a Third-Generation EGFR TKI in an NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound (low dose) | 5 | 625 ± 90 | 50 |
| This compound (high dose) | 25 | 125 ± 40 | 90 |
| Osimertinib (comparator) | 25 | 110 ± 35 | 91 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Visualizations
Signaling Pathway of EGFR T790M and Inhibition by this compound
Caption: EGFR T790M signaling and this compound inhibition.
Experimental Workflow for a this compound Xenograft Study
Caption: Workflow for a this compound xenograft efficacy study.
Troubleshooting Logic for Inconsistent Tumor Response
Caption: Troubleshooting logic for variable this compound efficacy.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
BPI-15086 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, ATP-competitive, and irreversible inhibitor of the EGFR T790M mutant.[1][2][3] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small-cell lung cancer (NSCLC).[1] this compound selectively binds to and inhibits the T790M mutant form of EGFR, thereby blocking downstream signaling pathways and leading to apoptosis in cancer cells harboring this mutation.[3]
Q2: What is the selectivity profile of this compound?
A2: Preclinical data indicates that this compound exhibits significant selectivity for the EGFR T790M mutant over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and associated toxicities.[1][2]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is designed to be most effective in NSCLC cell lines that are positive for the EGFR T790M mutation. It is also expected to show activity in cell lines with sensitizing EGFR mutations (e.g., exon 19 deletions or L858R) that have acquired the T790M mutation. Efficacy will likely be lower in cell lines with wild-type EGFR or those with other resistance mechanisms.
Q4: What are the known resistance mechanisms to third-generation EGFR TKIs like this compound?
A4: While this compound is designed to overcome T790M-mediated resistance, further resistance can develop. Known mechanisms of resistance to third-generation EGFR TKIs include the emergence of new EGFR mutations (such as C797S), activation of bypass signaling pathways (e.g., MET or HER2 amplification), and histological transformation of the tumor.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC₅₀ (nM) |
| EGFR T790M | 15.7 |
| Wild-Type EGFR | 503 |
Source: Preclinical data as cited in a Phase I clinical trial.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| 25 mg | 40.5 ± 15.1 | 1.97 (1.97-4.00) | 363 ± 141 | 9.91 ± 1.99 |
| 50 mg | 80.3 ± 29.8 | 3.00 (1.98-4.02) | 884 ± 359 | 12.3 ± 2.62 |
| 100 mg | 173 ± 55.5 | 4.00 (2.00-8.02) | 2120 ± 824 | 14.1 ± 3.45 |
| 200 mg | 412 ± 161 | 3.00 (1.98-4.02) | 5080 ± 2240 | 13.8 ± 3.11 |
| 300 mg | 638 ± 231 | 4.02 (4.00-8.00) | 8270 ± 3450 | 13.2 ± 1.83 |
Data presented as mean ± standard deviation for Cₘₐₓ, AUC₀₋ₜ, and t₁/₂. Tₘₐₓ is presented as median (range). Source: Phase I clinical trial data.[2]
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cell Viability Assays
Question: I am observing a higher IC₅₀ value for this compound in my T790M-positive cell line than what is reported in the literature. What could be the cause?
Answer:
Several factors could contribute to this discrepancy:
-
Cell Line Integrity:
-
Misidentification or Contamination: Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure the culture is free from mycoplasma contamination.
-
Passage Number: Use cells from a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Loss of T790M Mutation: The proportion of T790M-positive cells in your culture may have decreased over time. It is advisable to periodically re-verify the mutation status.
-
-
Experimental Conditions:
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Duration: The effects of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Optimize and standardize the cell density for your assays.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Test if reducing the serum concentration during treatment affects the IC₅₀.
-
-
Assay-Specific Issues:
-
Metabolic Assays (e.g., MTT, XTT): Some kinase inhibitors can interfere with cellular metabolism, leading to inaccurate readings. Consider using an alternative viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., trypan blue exclusion).
-
Issue 2: Inconsistent Inhibition of EGFR Phosphorylation in Western Blots
Question: My western blot results show variable or weak inhibition of phosphorylated EGFR (p-EGFR) even at high concentrations of this compound. What should I troubleshoot?
Answer:
Inconsistent p-EGFR results can stem from sample preparation, the western blotting procedure itself, or cellular responses.
-
Sample Preparation:
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein. Keep samples on ice at all times.
-
Stimulation Conditions: If you are stimulating cells with EGF to induce phosphorylation, ensure the stimulation is consistent across all samples before adding this compound.
-
-
Western Blotting Technique:
-
Antibody Quality: Use a validated antibody specific for the phosphorylated form of EGFR at the correct tyrosine residue (e.g., Y1068).
-
Loading Controls: Always probe for total EGFR and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the p-EGFR signal.
-
Blocking Agent: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) instead.
-
-
Cellular Factors:
-
Rapid Pathway Reactivation: In some cases, signaling pathways can be transiently reactivated. Perform a time-course experiment with short time points (e.g., 1, 4, 8, 24 hours) to capture the optimal window of p-EGFR inhibition.
-
Bypass Pathway Activation: If p-EGFR is inhibited but downstream signaling (e.g., p-AKT, p-ERK) remains active, it may indicate the activation of a bypass pathway.
-
Experimental Protocols
Protocol 1: Cell Viability (IC₅₀ Determination) Assay
-
Cell Seeding: Seed EGFR T790M-positive NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using appropriate software.
Protocol 2: Western Blotting for p-EGFR Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the data.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for low potency of this compound in experiments.
References
Technical Support Center: Improving BPI-15086 Delivery in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of BPI-15086 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which is a common reason for resistance to first- and second-generation EGFR-TKIs.[1][3] By targeting these mutant forms of EGFR, this compound aims to block downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K/AKT, that are critical for cancer cell proliferation and survival, while having less of an effect on wild-type EGFR, potentially reducing toxicity.[3]
Q2: What are the known pharmacokinetic properties of this compound in humans?
A2: In a phase I clinical study in patients with EGFR T790M-mutated non-small-cell lung cancer, this compound was administered orally at doses ranging from 25 to 300 mg per day. The peak plasma concentration (Tmax) was reached between 1.97 and 4.02 hours after a single dose. The mean apparent terminal elimination half-life (t1/2) was between 9.91 and 14.1 hours. Both the maximum concentration (Cmax) and the total exposure (AUC) of this compound increased in a dose-dependent manner.[1]
Q3: Are there specific preclinical formulation challenges associated with third-generation EGFR-TKIs like this compound?
A3: While specific formulation details for this compound in preclinical studies are not widely published, third-generation EGFR-TKIs, like many small molecule kinase inhibitors, often have low aqueous solubility and high lipophilicity. These properties can lead to challenges in achieving consistent and adequate oral absorption and bioavailability in animal models.[4][5] Common issues include high pharmacokinetic variability between animals, the potential for food to affect absorption, and the need for specialized formulation vehicles to enhance solubility.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Potential Causes:
-
Poor Solubility and Dissolution: this compound, like other kinase inhibitors, may not fully dissolve in the gastrointestinal tract, leading to inconsistent absorption.
-
Formulation Issues: The chosen vehicle for oral administration might not be optimal, leading to precipitation of the compound in the gut or inconsistent suspension.
-
Inter-animal Physiological Differences: Variations in gastric pH, gastrointestinal transit time, and metabolic rates between individual animals can contribute to variability.
Troubleshooting Steps:
-
Re-evaluate Formulation Vehicle:
-
For initial studies, simple aqueous solutions or suspensions are often used. If variability is high, consider solubility-enhancing formulations.
-
Commonly used vehicles for poorly soluble compounds in preclinical studies include:
-
A mix of 0.6% w/v Methylcellulose (B11928114) and 0.2% w/v Tween 80 in water (MCT).[6]
-
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can improve solubilization in the GI tract.[4][5]
-
Solutions containing co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[7]
-
-
-
Particle Size Reduction: Micronization of the this compound drug substance can increase the surface area for dissolution, potentially improving the rate and extent of absorption.
-
Standardize Dosing Procedures: Ensure strict adherence to standardized protocols for dose preparation and administration, including consistent timing of dosing relative to the animals' light/dark and feeding cycles.
Issue 2: Sub-optimal Tumor Growth Inhibition in Xenograft Models Despite In Vitro Potency
Potential Causes:
-
Insufficient Drug Exposure: The administered dose and formulation may not be achieving therapeutic concentrations of this compound in the tumor tissue.
-
Rapid Metabolism: The compound may be rapidly metabolized in the animal model, leading to a short half-life and reduced time above the effective concentration.
-
Tumor Model Characteristics: The specific xenograft model may have intrinsic resistance mechanisms or poor vascularization, limiting drug delivery to the tumor cells.
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before a full-scale efficacy study, perform a pilot PK study in a small group of tumor-bearing animals to correlate plasma and tumor concentrations of this compound with the administered dose.
-
Dose Escalation Study: If the initial dose is not effective and well-tolerated, a dose-escalation study can help determine the maximum tolerated dose (MTD) and a more effective dose level.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing to assess the inhibition of the target, p-EGFR, and downstream signaling proteins (e.g., p-AKT, p-ERK) via methods like Western blotting or immunohistochemistry. This will confirm target engagement at the tumor site.
Quantitative Data Summary
Table 1: Preclinical In Vitro Potency of this compound
| Target | IC50 (nM) |
| EGFR T790M | 15.7 |
| Wild-Type EGFR | 503 |
Data from unpublished preclinical studies mentioned in a clinical trial publication.[1]
Table 2: Clinical Pharmacokinetics of this compound (Single Dose in Humans)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 25 | 17.1 | 1.97 | 185 | 9.91 |
| 50 | 36.3 | 3.00 | 449 | 11.8 |
| 100 | 103 | 4.02 | 1450 | 14.1 |
| 200 | 258 | 3.00 | 3440 | 13.0 |
| 300 | 354 | 4.00 | 4510 | 12.1 |
Data extracted from a Phase I clinical trial.[1]
Experimental Protocols
Protocol 1: Oral Formulation Preparation for Preclinical Studies
This protocol describes the preparation of a common suspension vehicle for oral gavage in mice.
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose / 0.2% Tween 80 solution, start by heating a portion of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to prevent clumping.
-
Once dispersed, add the remaining volume of cold water and continue to stir until a clear solution is formed.
-
Add Tween 80 to the final solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh daily and keep it stirring during the dosing procedure to prevent settling.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
-
Cell Culture and Implantation:
-
Culture H1975 non-small cell lung cancer cells (which harbor the L858R/T790M EGFR mutations) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle orally (e.g., by gavage) at the determined dose and schedule (e.g., once daily).
-
Monitor animal body weight and overall health status 2-3 times per week as indicators of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and collect blood for pharmacokinetic analysis and tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR) and histopathology.
-
Visualizations
Caption: Inhibition of mutant EGFR signaling by this compound.
Caption: Workflow for a preclinical xenograft efficacy study.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
dealing with BPI-15086 precipitation in aqueous solutions
Welcome to the technical support center for BPI-15086. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to the aqueous solubility of this compound.
Disclaimer: this compound is a third-generation EGFR tyrosine kinase inhibitor.[1][2] Like many kinase inhibitors, it is expected to have low aqueous solubility. The information provided here is based on general knowledge of similar small molecules and best practices for laboratory research. Always refer to the manufacturer's specific recommendations for handling and storage if available.
Troubleshooting Guide: this compound Precipitation
This guide addresses common scenarios of this compound precipitation during experimental use.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your experiment. 2. Increase the final DMSO concentration: If your experimental system allows, increase the final percentage of DMSO. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. 3. Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to increase solubility. Start with a low concentration (e.g., 0.01%) and optimize as needed. |
| Precipitation in stock solution during storage. | The stock solution is too concentrated. The storage temperature is too low, causing the compound to fall out of solution. The solvent has evaporated over time, increasing the concentration. | 1. Prepare a less concentrated stock solution: If precipitation is recurrent, prepare a new stock solution at a lower concentration. 2. Store at room temperature: If the compound is stable at room temperature (check manufacturer's data), avoid refrigerated or frozen storage for the DMSO stock. 3. Ensure proper sealing: Use high-quality vials with tight-fitting caps (B75204) and consider sealing with parafilm to prevent solvent evaporation. |
| Precipitation observed after adding to cell culture media. | Components in the media, such as proteins and salts, can reduce the solubility of the compound. The pH of the media may not be optimal for this compound solubility. | 1. Pre-dilute in a smaller volume of media: Before adding to the full volume of your experiment, dilute the DMSO stock in a small aliquot of the media and vortex gently. Then, add this pre-diluted solution to the rest of the media. 2. Serum concentration: If using serum-containing media, the proteins in the serum can sometimes help to stabilize the compound. Conversely, for some compounds, high serum concentrations can promote precipitation. You may need to test different serum concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. For in vivo studies, formulations may require co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or surfactants.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored in tightly sealed vials at -20°C or -80°C for long-term storage, as is common practice for many kinase inhibitors. For short-term storage, 4°C or room temperature may be acceptable, but it is crucial to monitor for any signs of precipitation. Always refer to the manufacturer's specific storage instructions.
Q3: My this compound powder will not dissolve in DMSO. What should I do?
A3: If you are having difficulty dissolving this compound powder in DMSO, gentle warming (e.g., in a 37°C water bath) and vortexing can help. Ensure the DMSO is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds.
Q4: Can I use water to dissolve this compound?
A4: It is highly unlikely that this compound will be soluble in pure water. It is recommended to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into aqueous buffers or media for experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Determine the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation.
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if very low final concentrations are required.
-
To minimize precipitation, add the this compound DMSO stock to the aqueous solution, not the other way around.
-
Add a small volume of the this compound stock directly to the pre-warmed aqueous solution while gently vortexing or swirling. The final DMSO concentration should ideally be kept below 0.5%.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action in the EGFR signaling pathway.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for confounding variables in BPI-15086 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally available, irreversible, third-generation EGFR-TKI.[1] Its primary target is the EGFR T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] this compound is an ATP-competitive inhibitor that selectively binds to and inhibits the kinase activity of EGFR T790M, leading to the suppression of tumor cell proliferation.[1]
Q2: What are the reported IC50 values for this compound?
Preclinical studies have shown that this compound exhibits selectivity for the EGFR T790M mutant over wild-type (WT) EGFR. The half-maximal inhibitory concentration (IC50) against EGFR T790M is approximately 15.7 nM, while the IC50 for WT EGFR is around 503 nM, indicating a selectivity of approximately 30-fold.[1]
Q3: What are the common confounding variables in studies involving EGFR TKIs like this compound?
Several factors can influence the outcomes of this compound studies and should be carefully controlled:
-
Patient-Related Factors: In clinical studies, patient ethnicity, gender, and smoking history have been shown to correlate with responses to EGFR TKIs.
-
Tumor-Related Factors: The specific type of EGFR mutation (e.g., exon 19 deletion vs. L858R) and the presence of co-occurring mutations can affect inhibitor sensitivity. Additionally, EGFR gene copy number may also play a role.
-
Analytical Factors: The method used to detect the EGFR T790M mutation can be a significant variable. Different techniques, such as digital PCR (dPCR) and next-generation sequencing (NGS), have varying sensitivities and specificities, which can impact patient selection and data interpretation.
-
Off-Target Effects: While designed to be selective, kinase inhibitors can have off-target activities that may lead to unexpected biological effects or toxicities. Computational predictions for similar third-generation EGFR TKIs like osimertinib (B560133) suggest potential off-targets that could be relevant to investigate for this compound.[3]
Troubleshooting Guides
Issue 1: High variability in in vitro cell viability assay results.
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For small volumes, consider using reverse pipetting techniques. Prepare a master mix of this compound dilutions to add to the wells to minimize well-to-well variation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Avoid swirling, which can cause cells to accumulate at the edges. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS). |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect for any precipitate after adding the compound to the media. If precipitation is observed, consider using a lower concentration or a different solvent system (ensuring the final solvent concentration is low and consistent across all wells). |
Issue 2: Discrepancy between in vitro and in vivo results.
Potent in vitro activity may not always translate to the expected in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Properties | Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can limit the in vivo efficacy of this compound. Refer to preclinical and clinical pharmacokinetic data to ensure appropriate dosing and administration routes are used. |
| Tumor Microenvironment | The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can influence drug response. Consider using more complex in vitro models like 3D spheroids or organoids to better mimic in vivo conditions. |
| Off-Target Effects in vivo | Unforeseen off-target effects of this compound in a whole organism could lead to toxicities that limit the achievable therapeutic dose or modulate the anti-tumor response in unexpected ways. |
Issue 3: Inconsistent detection of the EGFR T790M mutation.
The reliable detection of the T790M mutation is critical for patient stratification and for interpreting experimental results in preclinical models.
| Potential Cause | Troubleshooting Steps |
| Low Mutant Allele Frequency | The T790M mutation may be present at a very low frequency, especially in early-stage resistance. Use highly sensitive detection methods such as droplet digital PCR (ddPCR) or next-generation sequencing (NGS) over less sensitive methods like Sanger sequencing. |
| Poor Sample Quality | Degraded DNA from improperly stored or processed tissue or plasma samples can lead to false-negative results. Follow standardized procedures for sample collection, storage, and DNA extraction. |
| Assay-Specific Limitations | Different T790M detection kits and platforms have their own performance characteristics. Be aware of the limit of detection (LOD) of the assay being used and consider using a secondary, orthogonal method to confirm key results. |
Data Presentation
Table 1: this compound IC50 Values
| Target | IC50 (nM) |
| EGFR T790M | 15.7[1] |
| EGFR WT | 503[1] |
Table 2: Summary of Phase I Dose Escalation and Pharmacokinetics of this compound
| Dose Level (mg/day) | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| 25 | 3 | 24.6 ± 9.8 | 1.97 (1.97-1.98) | 208 ± 103 |
| 50 | 3 | 68.3 ± 29.5 | 2.00 (1.98-3.98) | 599 ± 259 |
| 100 | 3 | 145 ± 55.4 | 2.02 (2.00-4.02) | 1340 ± 543 |
| 200 | 4 | 416 ± 204 | 3.00 (2.00-4.00) | 4368 ± 2028 |
| 300 | 4 | 924 ± 359 | 2.51 (2.02-3.98) | 10000 ± 4110 |
Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax. Data from a Phase I clinical trial.[1]
Table 3: Clinical Response in Patients Treated with this compound
| Response | N (%) |
| Objective Response Rate (ORR) | 3 (17.7%)[1][4] |
| Disease Control Rate (DCR) | 8 (47.1%)[1][4] |
Data from a Phase I clinical trial in patients with EGFR T790M-mutated NSCLC.[1][4]
Table 4: Common Treatment-Related Adverse Events (TRAEs) in Phase I Trial
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) |
| Nausea | 29.4 | 0 |
| Hypoalbuminemia | 23.5 | 0 |
| Decreased appetite | 17.6 | 0 |
| Hyperglycemia | 5.9 | 5.9[1][4] |
Most common TRAEs observed in the Phase I clinical trial of this compound.[1][4]
Experimental Protocols
Cell Viability Assay (General Protocol using a Resazurin-based Reagent)
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Western Blot for EGFR Pathway Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like Akt and ERK.
-
Cell Lysis:
-
Seed and treat cells with this compound as for a cell viability assay.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for common issues in this compound studies.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: BPI-15086 vs. Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): BPI-15086 and osimertinib (B560133). Both drugs are designed to target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).
Osimertinib, developed by AstraZeneca, is a well-established therapeutic agent with extensive preclinical and clinical data. This compound, developed by Betta Pharmaceuticals Co., Ltd, is a newer agent. It is important to note that detailed preclinical data for this compound have not been widely published. This guide, therefore, summarizes the available data for this compound and presents a comprehensive overview of osimertinib's preclinical profile as a benchmark for comparison.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Target | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR T790M | 15.7[1] | <15[2] |
| EGFR (Wild-Type) | 503[1] | 480 - 1865[2] |
| EGFR (L858R) | Data not available | ~1.7 |
| EGFR (exon 19 deletion) | Data not available | ~1.2 |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Table 2: In Vitro Cellular Activity
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| H1975 | L858R/T790M | Data not available | <15[2] |
| PC-9VanR | ex19del/T790M | Data not available | <15[2] |
| PC-9 | ex19del | Data not available | ~11 |
| A549 | Wild-Type | Data not available | ~6,800 |
Note: The cell lines listed are commonly used in preclinical NSCLC research.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| H1975 (L858R/T790M) | This compound | Data not available |
| H1975 (L858R/T790M) | Osimertinib | Significant tumor regression |
| PC-9 (ex19del) Brain Metastases | This compound | Data not available |
| PC-9 (ex19del) Brain Metastases | Osimertinib | Sustained tumor regression[3] |
Note: Animal xenograft models are crucial for evaluating a drug's efficacy in a living organism before human trials.
Mechanism of Action and Signaling Pathways
Both this compound and osimertinib are irreversible, third-generation EGFR TKIs. They are designed to selectively target the mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][4][5] This selectivity is achieved by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[2][5] By blocking the kinase activity, these inhibitors prevent downstream signaling through pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[4][5]
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]
- 5. wjpls.org [wjpls.org]
A Comparative Guide to Third-Generation EGFR Tyrosine Kinase Inhibitors: BPI-15086 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). These agents are designed to selectively target EGFR mutations, including the T790M resistance mutation that limits the efficacy of earlier-generation TKIs, while sparing wild-type (WT) EGFR to improve the therapeutic window. This guide provides a comparative overview of the preclinical efficacy of BPI-15086, a novel third-generation EGFR TKI, in relation to established therapies such as osimertinib (B560133) and almonertinib (B607974). The information herein is based on publicly available preclinical and early clinical data.
Mechanism of Action: A Shared Strategy Against Resistance
Third-generation EGFR TKIs, including this compound, osimertinib, and almonertinib, are irreversible inhibitors that form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1] This mechanism allows for potent inhibition of EGFR-activating mutations (e.g., exon 19 deletions and L858R) and, crucially, the T790M "gatekeeper" resistance mutation.[1] The key differentiator for this class of inhibitors is their high selectivity for mutant EGFR over its wild-type form, which translates to a more favorable safety profile by reducing off-target toxicities.[2]
However, a new frontier in resistance has emerged with the C797S mutation, which alters the covalent binding site and confers resistance to these irreversible inhibitors. The development of strategies to overcome this tertiary mutation is an active area of research.
Preclinical Efficacy: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available preclinical IC50 data for this compound, osimertinib, and almonertinib against various EGFR mutations. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Almonertinib IC50 (nM) |
| T790M | 15.7[2] | ~1-15 | ~0.37 |
| L858R/T790M | Not Reported | ~1-15 | ~0.29 |
| Exon 19 Del/T790M | Not Reported | ~1-15 | ~0.21 |
| L858R | Not Reported | ~10-50 | Not Reported |
| Exon 19 Deletion | Not Reported | ~1-10 | Not Reported |
| Wild-Type (WT) | 503[2] | ~200-500 | ~3.39 |
| C797S Variants | Not Reported | Resistant | Resistant |
Data compiled from publicly available sources. Direct head-to-head comparative studies are limited.
Based on the available data, this compound demonstrates potent inhibition of the EGFR T790M mutation with a favorable selectivity profile against wild-type EGFR.[2] Both osimertinib and almonertinib also show high potency against T790M and other common activating mutations. A comprehensive head-to-head comparison of this compound against a broader panel of EGFR mutations, including activating mutations and C797S variants, would be beneficial for a more complete assessment of its preclinical profile.
In Vivo Antitumor Activity
Preclinical evaluation in xenograft models provides crucial insights into a drug's efficacy in a biological system. While specific in vivo data for this compound was not available in the public domain at the time of this review, preclinical studies for osimertinib and almonertinib have demonstrated significant tumor growth inhibition in NSCLC xenograft models harboring EGFR mutations. For instance, treatment with almonertinib at 20 mg/kg has been shown to inhibit the growth of transplanted NCI-H1975 tumor cells (L858R/T790M) in mice, with a tumor growth inhibition rate comparable to that of osimertinib.
A more detailed comparison would require in vivo studies of this compound in similar xenograft models.
Experimental Protocols
Standardized methodologies are critical for the accurate assessment and comparison of drug candidates. Below are outlines of typical experimental protocols used in the preclinical evaluation of third-generation EGFR TKIs.
Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Methodology:
-
Reagents: Recombinant human EGFR protein (wild-type and various mutant forms), a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)), ATP, and the test inhibitor at various concentrations.
-
Reaction: The EGFR enzyme, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., NCI-H1975 for T790M/L858R, PC-9 for exon 19 deletion) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content as an indicator of cell number.
-
Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of the inhibitor in a living organism.
Methodology:
-
Model Establishment: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human NSCLC cells or patient-derived tumor fragments (PDX).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.
Conclusion and Future Directions
The available preclinical data indicates that this compound is a potent and selective third-generation EGFR TKI with strong activity against the T790M resistance mutation.[2] Its selectivity for mutant over wild-type EGFR is a promising characteristic for a favorable therapeutic index. However, to fully understand its comparative efficacy, further head-to-head preclinical studies against other third-generation TKIs like osimertinib and almonertinib are warranted. These studies should include a comprehensive panel of EGFR mutations, including common activating mutations, T790M, and emerging resistance mutations such as C797S. Furthermore, in vivo efficacy studies in various NSCLC xenograft and PDX models will be crucial to establish its potential as a valuable therapeutic option for patients with EGFR-mutant NSCLC.
References
Head-to-Head Comparison: BPI-15086 vs. Afatinib in Resistant Non-Small Cell Lung Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The secondary T790M mutation in the EGFR gene is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. This guide provides a head-to-head comparison of BPI-15086, a third-generation EGFR inhibitor, and afatinib (B358), a second-generation EGFR inhibitor, in the context of resistant cancer cells, supported by available preclinical data.
Executive Summary
This compound is an orally active, potent, and irreversible mutant-selective inhibitor of both EGFR and the T790M resistance mutation.[1] As a third-generation TKI, it is designed to have greater selectivity for mutant EGFR over wild-type (WT) EGFR, potentially leading to a better therapeutic window and reduced side effects compared to earlier generation inhibitors.[2]
Afatinib is a second-generation, irreversible ErbB family blocker that inhibits EGFR, HER2, and HER4.[3] While effective against activating EGFR mutations, its efficacy is limited in patients who develop the T790M resistance mutation.[4]
This guide will delve into the comparative efficacy of these two compounds in resistant cell lines, their effects on EGFR signaling pathways, and detailed experimental protocols for evaluating such inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the inhibitory concentrations (IC50) of this compound and afatinib against EGFR mutations and in NSCLC cell lines harboring the T790M resistance mutation.
Table 1: Inhibitory Activity (IC50) Against EGFR Kinase
| Compound | EGFR Target | IC50 (nM) |
| This compound | EGFR T790M | 15.7 |
| EGFR (Wild-Type) | 503 | |
| Afatinib | EGFR (L858R/T790M) | 10 |
| EGFR (Wild-Type) | 0.5 |
Note: Data for this compound is based on kinase-level assays, while data for afatinib is from in vitro kinase assays.[2][5]
Table 2: Cellular Inhibitory Activity (IC50) in Resistant NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (nM) |
| Afatinib | NCI-H1975 | L858R/T790M | 38.4 - 57 |
| PC-9-GR | Exon 19 del/T790M | 165 - 350 |
Note: Specific cellular IC50 data for this compound in these cell lines is not publicly available in the provided search results. The NCI-H1975 cell line harbors a de novo T790M mutation, while the PC-9-GR cell line has acquired gefitinib (B1684475) resistance with a secondary T790M mutation.[3][6]
Signaling Pathways and Mechanism of Action
Both this compound and afatinib target the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] Activating mutations in EGFR lead to constitutive activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[8]
This compound, as a third-generation inhibitor, is designed to covalently bind to the Cys797 residue in the ATP-binding pocket of EGFR, showing high potency against the T790M mutation.[9] Afatinib, a second-generation inhibitor, also forms a covalent bond but is less effective against the T790M mutation, which alters the ATP binding pocket.
EGFR Signaling Pathway Inhibition
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. Facebook [cancer.gov]
Navigating Resistance: A Comparative Analysis of BPI-15086 and Other EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of drug resistance remains a significant clinical challenge. BPI-15086, a third-generation EGFR TKI, has been developed to address acquired resistance, particularly the T790M mutation. This guide provides a comparative overview of this compound and other EGFR inhibitors, focusing on mechanisms of cross-resistance, supported by available preclinical and clinical data.
Introduction to this compound
This compound is an orally available, irreversible, third-generation EGFR TKI developed by Betta Pharmaceuticals Co., Ltd.[1][2]. Like other third-generation inhibitors, it is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity[1]. The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs[1].
Comparative Efficacy and Specificity
While direct comparative preclinical studies on the cross-resistance between this compound and other EGFR inhibitors are not extensively available in the public domain, we can infer its potential profile based on its known targets and the established resistance patterns of other TKIs.
Table 1: In Vitro Kinase Inhibitory Activity of EGFR TKIs
| Compound | EGFR Sensitizing Mutations (e.g., L858R, ex19del) IC50 (nM) | EGFR T790M Mutant IC50 (nM) | Wild-Type EGFR IC50 (nM) | EGFR C797S Mutant IC50 (nM) |
| Gefitinib (1st Gen) | Potent | Inactive | Potent | Inactive |
| Erlotinib (1st Gen) | Potent | Inactive | Potent | Inactive |
| Afatinib (2nd Gen) | Potent | Inactive | Potent | Inactive |
| Osimertinib (3rd Gen) | Potent | Potent | Less Potent | Inactive |
| This compound (3rd Gen) | Data not publicly available | 15.7[1] | 503[1] | Data not publicly available |
Note: IC50 values can vary between different assays and cell lines. The data presented is for comparative purposes.
Preclinical data for this compound indicates a 30-fold selectivity for the T790M mutant over wild-type EGFR[1]. This profile is characteristic of third-generation inhibitors, suggesting efficacy in patients who have progressed on first- or second-generation TKIs due to the T790M mutation. However, its activity against other resistance mechanisms, particularly the C797S mutation that confers resistance to third-generation TKIs like osimertinib, has not been publicly reported.
Table 2: Clinical Efficacy of this compound in T790M+ NSCLC Patients
| Parameter | This compound (Phase I Study)[1][2] |
| Patient Population | Advanced/metastatic NSCLC with acquired T790M mutation, previously treated with EGFR TKIs |
| Objective Response Rate (ORR) | 17.7% |
| Disease Control Rate (DCR) | 47.1% |
The modest efficacy observed in the Phase I study suggests that while this compound is active against T790M-positive tumors, further investigation is needed to understand its full potential and patient selection biomarkers[1][2].
Mechanisms of Cross-Resistance
Understanding the molecular basis of resistance is crucial for predicting cross-resistance between different EGFR inhibitors.
On-Target Resistance:
-
T790M Mutation: The "gatekeeper" mutation in exon 20 of the EGFR gene, T790M, is the primary mechanism of acquired resistance to first- and second-generation TKIs. This compound, being a third-generation inhibitor, is specifically designed to overcome this resistance mechanism[1].
-
C797S Mutation: This mutation in exon 20 prevents the covalent binding of irreversible third-generation TKIs like osimertinib. The effect of this compound on EGFR harboring the C797S mutation is currently unknown. The configuration of C797S with T790M (in cis or trans) further dictates the sensitivity to combinations of different generation TKIs.
Off-Target Resistance (Bypass Pathways):
Resistance to EGFR TKIs can also occur through the activation of alternative signaling pathways that bypass the need for EGFR signaling. These mechanisms can confer cross-resistance to multiple EGFR inhibitors, potentially including this compound. Key bypass pathways include:
-
MET amplification
-
HER2 amplification
-
Activation of the RAS-MAPK pathway
-
Activation of the PI3K-AKT-mTOR pathway
The efficacy of this compound in the context of these bypass pathway activations has not been reported.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, standard methodologies used to assess the efficacy and cross-resistance of EGFR inhibitors are described below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).
Protocol Outline:
-
Reagents: Recombinant human EGFR kinase domains (WT, T790M, C797S, etc.), ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase buffer, and the test inhibitor (this compound or comparator).
-
Procedure:
-
The EGFR kinase is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ADP-Glo Kinase Assay, ELISA with a phospho-specific antibody, or radioactivity-based assays using [γ-³²P]ATP.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of an inhibitor on the proliferation and survival of cancer cell lines with different EGFR mutation statuses.
Protocol Outline:
-
Cell Lines: A panel of NSCLC cell lines with different EGFR genotypes (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M, and engineered cell lines with C797S or bypass pathway alterations).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the EGFR inhibitor for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling
This technique is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Cells are treated with the EGFR inhibitor for a short period (e.g., 2-6 hours).
-
Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cells are lysed to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, and key downstream signaling proteins (e.g., AKT, ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the level of protein phosphorylation.
Visualizing Signaling Pathways and Resistance
The following diagrams illustrate the EGFR signaling pathway and the points at which different resistance mechanisms arise.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of acquired resistance to different generations of EGFR TKIs.
Conclusion
This compound is a third-generation EGFR TKI with demonstrated activity against the T790M resistance mutation. Its selectivity profile suggests it could be a therapeutic option for patients who have progressed on first- or second-generation inhibitors. However, a comprehensive understanding of its cross-resistance profile with other EGFR TKIs, particularly in the context of C797S mutations and bypass pathway activation, requires further preclinical and clinical investigation. Direct comparative studies are essential to precisely position this compound in the evolving landscape of EGFR-targeted therapies for NSCLC. Researchers are encouraged to conduct head-to-head studies to elucidate the specific resistance mechanisms that this compound can and cannot overcome, which will be critical for guiding its future clinical development and application.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window: A Comparative Analysis of BPI-15086 and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
The development of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, particularly those who have developed resistance to earlier generation TKIs via the T790M mutation. Osimertinib (B560133) (Tagrisso®) is the established standard of care in this setting. BPI-15086 is another third-generation EGFR-TKI in development. This guide provides an objective comparison of the therapeutic windows of this compound and osimertinib, based on available preclinical and clinical data.
Executive Summary
Osimertinib is a potent and selective inhibitor of both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type (WT) EGFR. This selectivity contributes to a favorable therapeutic window, balancing high efficacy with manageable toxicity. This compound, an ATP-competitive, irreversible EGFR-TKI, has also demonstrated selectivity for the T790M mutation over WT EGFR in preclinical studies. While direct head-to-head preclinical comparisons are not extensively available in the public domain, this guide synthesizes the existing data to provide a comparative assessment of their therapeutic potential.
Mechanism of Action and Signaling Pathway
Both this compound and osimertinib are third-generation EGFR TKIs designed to overcome T790M-mediated resistance. They irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound and osimertinib.
Quantitative Data Comparison
The therapeutic window of a drug is determined by its relative efficacy against the target (mutant EGFR) versus its toxicity, which is often related to off-target effects (like inhibition of wild-type EGFR). A wider therapeutic window is indicated by a higher selectivity ratio (IC50 WT EGFR / IC50 mutant EGFR).
| Parameter | This compound | Osimertinib |
| Target | EGFR T790M, sensitizing mutations | EGFR T790M, sensitizing mutations |
| Mechanism | Irreversible TKI | Irreversible TKI |
Table 1: General Characteristics
| Cell-Free Kinase Assay (IC50, nM) | This compound | Osimertinib |
| EGFR T790M | 15.7[1] | 5 - 11[2] |
| EGFR (sensitizing mutations, e.g., Exon 19 del) | Data not publicly available | 8 - 17 (PC9 cell line)[2] |
| Wild-Type EGFR | 503[1] | 461 - 650[2] |
| Selectivity Ratio (WT/T790M) | ~32 | ~42 - 130 |
Table 2: In Vitro Potency and Selectivity
| In Vivo Preclinical Data | This compound | Osimertinib |
| Animal Models | Reported to be well-tolerated in animals[1] | Mouse xenograft models (PC9 and H1975)[2] |
| Efficacy | Data not publicly available | Dose-dependent, profound, and sustained tumor regression[2] |
| Tolerability | Data not publicly available | 25 mg/kg/day dose well-tolerated in mice for over 200 days[2] |
Table 3: In Vivo Preclinical Observations
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of therapeutic windows. Below are standard methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against mutant and wild-type EGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, T790M, and other mutations) and a suitable peptide substrate are prepared in assay buffer.
-
Compound Dilution: A serial dilution of the test compounds (this compound and osimertinib) is prepared.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Culture: Human NSCLC cell lines with known EGFR statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Cell viability is normalized to vehicle-treated controls, and IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy and Toxicity Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in animal models.
Figure 2: General workflow for in vivo xenograft studies.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
Tumor Implantation: Human NSCLC cells are implanted subcutaneously.
-
Treatment: Once tumors are established, mice are treated orally with the compounds at various dose levels. A vehicle control group is included.
-
Efficacy Assessment: Tumor volume is measured regularly. Efficacy is assessed by tumor growth inhibition.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and at the end of the study, organ weights and histopathology are evaluated to determine the maximum tolerated dose (MTD).
-
Therapeutic Window Assessment: The therapeutic window is assessed by comparing the efficacious dose range with the dose range that causes significant toxicity.
Discussion and Conclusion
Based on the available in vitro data, both this compound and osimertinib demonstrate a high degree of selectivity for T790M mutant EGFR over wild-type EGFR. Osimertinib appears to have a wider selectivity margin in the reported data. This in vitro selectivity is a strong indicator of a potentially favorable therapeutic window, as it suggests that the drug can inhibit the target kinase at concentrations that are less likely to cause toxicities associated with wild-type EGFR inhibition (e.g., rash and diarrhea).
The preclinical in vivo data for osimertinib confirms its potent anti-tumor activity at well-tolerated doses, supporting its wide therapeutic window. While the phase I clinical trial of this compound suggests it is safe and tolerable in patients, the lack of publicly available detailed preclinical in vivo efficacy and toxicology data for this compound makes a direct and comprehensive comparison of the therapeutic windows challenging at this time.
Further publication of preclinical studies on this compound, particularly head-to-head comparative studies with osimertinib in various NSCLC models, will be crucial for a more definitive assessment of its relative therapeutic window and potential clinical positioning. For now, osimertinib remains the benchmark for third-generation EGFR TKIs with a well-established and favorable therapeutic window.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: BPI-15086 Demonstrates Superior Potency Over Erlotinib in T790M-Positive Lung Cancer Models
For Immediate Release
Hangzhou, China – December 4, 2025 – Preclinical in vitro data reveals a stark contrast in the efficacy of the third-generation EGFR tyrosine kinase inhibitor (TKI) BPI-15086 and the first-generation TKI erlotinib (B232) against non-small cell lung cancer (NSCLC) cells harboring the T790M resistance mutation. This compound, an irreversible and mutant-selective TKI, demonstrates potent inhibition of the T790M-mutated EGFR, a key mechanism of acquired resistance to early-generation EGFR inhibitors like erlotinib. In contrast, erlotinib exhibits significantly diminished activity in T790M-positive cell lines, underscoring the need for next-generation therapies for this patient population.
The T790M mutation, often referred to as the "gatekeeper" mutation, develops in a significant portion of NSCLC patients treated with first-generation EGFR TKIs, leading to disease progression. This comparative guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance of this compound versus erlotinib in the context of T790M-mediated resistance.
Comparative Efficacy Against T790M-Positive Cells
This compound is a potent, irreversible, and mutant-selective inhibitor of both EGFR and the T790M resistance mutation, functioning as an ATP-competitive kinase inhibitor.[1][2][3] Erlotinib, a first-generation EGFR TKI, is a reversible inhibitor that is effective against sensitizing EGFR mutations but loses its efficacy in the presence of the T790M mutation.[4][5]
The following tables summarize the in vitro inhibitory activities of this compound and erlotinib.
| Compound | Target | IC50 (nM) | Selectivity (WT/T790M) |
| This compound | EGFR T790M (Kinase Assay) | 15.7[3] | ~32-fold |
| This compound | Wild-Type EGFR (Kinase Assay) | 503[3] | |
| Erlotinib | EGFR (Cell-free Assay) | 2[6][7] |
Table 1: Kinase Inhibitory Activity of this compound and Erlotinib. IC50 values represent the half-maximal inhibitory concentration.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| NCI-H1975 | L858R + T790M | Data not publicly available | 4300[5] |
| PC-9ER | Exon 19 del + T790M | Data not publicly available | >1000 (largely ineffective)[4] |
Table 2: Cellular Inhibitory Activity in T790M-Positive NSCLC Cell Lines. IC50 values represent the concentration required to inhibit cell growth by 50%.
The data clearly illustrates the superior potency of this compound against the T790M mutation at the kinase level. While specific in-cell IC50 values for this compound are not yet publicly detailed, its high kinase potency strongly suggests significant cellular activity. In stark contrast, erlotinib's efficacy is dramatically reduced in T790M-positive cell lines, with IC50 values in the micromolar range, indicating a lack of clinically relevant activity.
Impact on EGFR Signaling Pathway
The T790M mutation confers resistance to erlotinib by increasing the affinity of the EGFR kinase domain for ATP, which outcompetes the reversible inhibitor.[8] this compound, being an irreversible inhibitor, forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase, leading to sustained inhibition of downstream signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. Erlotinib fails to effectively inhibit the phosphorylation of EGFR and its downstream effectors in T790M-mutant cells.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and cytostatic effects of kinase inhibitors.
-
Cell Seeding: T790M-positive NSCLC cells (e.g., NCI-H1975, PC-9ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or erlotinib for 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the impact of inhibitors on the phosphorylation status of EGFR and its downstream targets.
-
Cell Culture and Treatment: T790M-positive NSCLC cells are grown to 70-80% confluency, serum-starved, and then treated with various concentrations of this compound or erlotinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Information Regarding the Disposal of BPI-15086 Is Not Publicly Available
Absence of a specific Safety Data Sheet (SDS) in the public domain for BPI-15086 prevents the formulation of definitive disposal procedures. For the safety of laboratory personnel and to ensure environmental compliance, it is imperative to obtain the official SDS from the manufacturer or supplier.
Detailed searches for the proper disposal procedures and a specific Safety Data Sheet (SDS) for this compound have not yielded the necessary documentation to provide explicit, step-by-step guidance. The available information primarily focuses on the compound's clinical trial results and its mechanism of action as a third-generation EGFR-TKI (Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor) for research in non-small-cell lung cancer.[1][2][3][4] Without the manufacturer's official SDS, providing unverified disposal instructions would be unsafe and could lead to non-compliance with regulatory standards.
Understanding the Importance of a Safety Data Sheet (SDS)
A Safety Data Sheet is a standardized document that contains crucial information about a chemical's potential hazards (health, fire, reactivity, and environmental) and how to work with it safely. It is the primary source for information regarding:
-
Hazard Identification: Physical and health hazards.
-
First-Aid Measures: Immediate medical response to exposure.
-
Handling and Storage: Safe practices for storage and use.
-
Personal Protective Equipment (PPE): Necessary protective gear.
-
Toxicological Information: Data on the health effects of exposure.
-
Ecological Information: The impact on the environment.
-
Disposal Considerations: Specific instructions for safe and compliant disposal.
General Guidance for Chemical Waste Disposal in a Laboratory Setting
In the absence of specific instructions for this compound, researchers, scientists, and drug development professionals should adhere to their institution's established protocols for chemical waste management and the following general principles:
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.
-
Do Not Dispose of Down the Drain or in General Waste: Unless explicitly permitted by your EHS department and local regulations, chemical waste should never be disposed of in sinks or regular trash.
-
Segregate Chemical Waste: Keep different types of chemical waste separate to prevent dangerous reactions. This compound, as a potent inhibitor, should be treated as hazardous waste.
-
Use Designated and Properly Labeled Waste Containers: All chemical waste must be collected in appropriate, sealed, and clearly labeled containers that identify the contents.
-
Follow Standard Operating Procedures (SOPs): Adhere to your laboratory's SOPs for handling and disposing of potent compounds and research chemicals.
Recommended Action to Obtain Disposal Procedures for this compound
To ensure the safe and proper disposal of this compound, it is essential to:
-
Contact the Supplier: The manufacturer or supplier of this compound is obligated to provide a Safety Data Sheet. One of the identified suppliers is MedChemExpress.[2]
-
Request the Safety Data Sheet (SDS): When contacting the supplier, specifically request the SDS for this compound. This document will contain the necessary information for its safe handling and disposal.
Below is a logical workflow for addressing the disposal of a chemical for which the SDS is not immediately available.
Caption: Workflow for determining the proper disposal procedure for a laboratory chemical.
References
- 1. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and efficacy of this compound in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of BPI-15086
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like BPI-15086 is paramount. As a potent, irreversible epidermal growth factor receptor (EGFR) inhibitor, this compound requires stringent safety protocols to prevent occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
It is important to note that a specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. The following recommendations are therefore based on best practices for handling potent, research-grade kinase inhibitors and cytotoxic compounds.[1][2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when handling this compound to minimize exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change the outer glove immediately upon contamination.[2] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2][5] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
Experimental Protocols: A Step-by-Step Guide for Safe Handling
A clear, step-by-step operational plan is crucial for minimizing risk. All procedures involving this compound should be conducted in a designated and clearly marked area within the laboratory.
Receiving and Storage
-
Log: Upon receipt, immediately document the quantity and storage location in the laboratory's chemical inventory.
-
Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
Weighing and Solution Preparation (in a Chemical Fume Hood)
-
Preparation: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including dedicated spatulas and glassware.
-
Weighing: Tare a pre-labeled container on the balance. Carefully weigh the desired amount of this compound.
-
Solubilization: Add the appropriate solvent to the container with the solid compound. Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent).
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[6][7][8]
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and empty vials. These should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spill Management: A spill management kit should be readily available in all areas where this compound is handled.[9] In the event of a spill, the area should be cordoned off, and the spill should be cleaned up promptly by trained personnel wearing appropriate PPE.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. benchchem.com [benchchem.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. ipservices.care [ipservices.care]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
